Polymyxin B nonapeptide TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S,3R)-2-amino-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H74N14O11.5C2HF3O2/c1-22(2)20-31-40(65)52-26(10-15-44)35(60)51-29(13-18-47)39(64)57-34(24(4)59)43(68)49-19-14-30(53-36(61)28(12-17-46)54-42(67)33(48)23(3)58)38(63)50-27(11-16-45)37(62)56-32(41(66)55-31)21-25-8-6-5-7-9-25;5*3-2(4,5)1(6)7/h5-9,22-24,26-34,58-59H,10-21,44-48H2,1-4H3,(H,49,68)(H,50,63)(H,51,60)(H,52,65)(H,53,61)(H,54,67)(H,55,66)(H,56,62)(H,57,64);5*(H,6,7)/t23-,24-,26+,27+,28+,29+,30+,31+,32-,33+,34+;;;;;/m1...../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIKWJLAIULVMY-YNQICIJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)N)C(C)O)CCN)CCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H79F15N14O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1533.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Polymyxin B Nonapeptide TFA: A Technical Guide to a Potent Antibiotic Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polymyxin B nonapeptide (PMBN) is a cyclic cationic peptide derived from the antibiotic Polymyxin B. Devoid of the N-terminal fatty acyl chain and the adjacent diaminobutyric acid residue of its parent molecule, PMBN lacks direct bactericidal activity but retains the crucial ability to permeabilize the outer membrane of Gram-negative bacteria. This unique property makes it a powerful adjuvant, capable of sensitizing otherwise resistant bacteria to a range of conventional antibiotics. This technical guide provides an in-depth overview of Polymyxin B nonapeptide trifluoroacetate (TFA), its mechanism of action, key experimental data, and detailed protocols for its scientific evaluation. The trifluoroacetate salt is a common form for this peptide due to its use in the purification process.[1][2]
Chemical Structure and Properties
Polymyxin B nonapeptide is a cyclic peptide consisting of nine amino acid residues. The trifluoroacetate (TFA) salt form is frequently used in research settings, resulting from the purification process involving trifluoroacetic acid in reverse-phase high-performance liquid chromatography (HPLC).[1] While the TFA salt is suitable for many research applications, it's important to note that for clinical development, conversion to other salt forms like acetate or hydrochloride may be preferred to mitigate potential immunogenic responses.[1]
Table 1: Physicochemical Properties of Polymyxin B Nonapeptide
| Property | Value | Reference |
| Molecular Formula | C43H74N14O11 | [][4] |
| Molecular Weight | 963.13 g/mol | [][4][5] |
| CAS Number | 86408-36-8 | [4][6][7] |
| Appearance | Solid | |
| Solubility | Sparingly soluble in DMSO, Ethanol, and PBS (pH 7.2) | [8] |
Mechanism of Action: Outer Membrane Permeabilization
The primary mechanism of action of PMBN is the disruption of the outer membrane of Gram-negative bacteria. This process is initiated by the electrostatic interaction between the positively charged amino groups of the peptide and the negatively charged phosphate groups of the lipid A component of lipopolysaccharide (LPS), the major constituent of the outer leaflet of the outer membrane.[7]
This binding displaces divalent cations (Mg²⁺ and Ca²⁺) that are essential for stabilizing the LPS layer. The bulky PMBN molecule then inserts into the outer membrane, creating transient pores and increasing its permeability to other molecules, including antibiotics that would otherwise be excluded.[7] Unlike its parent compound, Polymyxin B, PMBN does not typically proceed to disrupt the inner cytoplasmic membrane, which is why it lacks direct bactericidal activity.[7][9]
References
- 1. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 2. genscript.com [genscript.com]
- 4. Polymyxin B Nonapeptide | C43H74N14O11 | CID 123978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro cytotoxicity and antibiotic activity of polymyxin B nonapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Polymyxin B Nonapeptide (TFA): A Technical Guide
Polymyxin B nonapeptide (PMBN), a derivative of the polymyxin B antibiotic, stands as a significant agent in overcoming antibiotic resistance in Gram-negative bacteria. Unlike its parent molecule, PMBN's primary role is not direct bactericidal activity but rather the potentiation of other antibiotics by acting as a specific outer membrane permeabilizing agent. This guide delineates the core mechanism of action of PMBN, supported by quantitative data, detailed experimental protocols, and visual representations of its activity.
Mechanism of Action: Disruption of the Outer Membrane
The fundamental mechanism of PMBN revolves around its targeted interaction with the outer membrane of Gram-negative bacteria. This process can be broken down into two key stages:
-
Binding to Lipopolysaccharide (LPS): The outer leaflet of the Gram-negative outer membrane is predominantly composed of LPS, which provides a formidable barrier against many antibiotics. PMBN, a polycationic peptide, exhibits a strong electrostatic affinity for the negatively charged lipid A component of LPS. This binding is a critical first step, displacing the divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer by cross-linking adjacent LPS molecules.
-
Membrane Destabilization and Permeabilization: The displacement of these cations by PMBN disrupts the structural integrity of the outer membrane. This creates transient pores and areas of disorganization within the membrane, significantly increasing its permeability. This permeabilization allows molecules that are typically excluded, such as hydrophobic antibiotics, to cross the outer membrane and reach their targets within the periplasm or cytoplasm.
Crucially, PMBN exhibits a significantly lower affinity for the inner cytoplasmic membrane compared to polymyxin B. This selectivity is attributed to its modified structure and results in substantially reduced direct bactericidal activity and lower cytotoxicity, making it an effective sensitizing agent rather than a standalone antibiotic.
Enzymatic Cleavage of Polymyxin B: A Technical Guide to Producing Polymyxin B Nonapeptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic cleavage of Polymyxin B (PMB) to generate Polymyxin B Nonapeptide (PMBN). Polymyxin B is a potent, last-resort lipopeptide antibiotic highly effective against multidrug-resistant Gram-negative bacteria.[1] Its clinical use, however, is hampered by significant nephrotoxicity and neurotoxicity. The enzymatic removal of the N-terminal fatty acyl-diaminobutyric acid (Dab) residue from PMB yields PMBN, a derivative with substantially reduced toxicity.[2][3][4][5] While PMBN lacks the intrinsic bactericidal activity of its parent compound, it retains the ability to bind to the lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria, disrupting the membrane's integrity and sensitizing the bacteria to other antibiotics.[5][6][7][8][9] This guide details the enzymatic production, purification, and analysis of PMBN, presenting quantitative data and experimental protocols for researchers in drug development and microbiology.
Polymyxin B: Structure and Mechanism
Polymyxin B is a nonribosomally synthesized peptide produced by the bacterium Paenibacillus polymyxa.[1][10] Its structure consists of a cyclic heptapeptide, a linear tripeptide side chain, and an N-terminal fatty acid tail (typically (S)-6-methyloctanoic acid or (S)-6-methylheptanoic acid).[1] The five positively charged L-α,γ-diaminobutyric acid (Dab) residues are crucial for the initial electrostatic interaction with the negatively charged phosphate groups of Lipid A in the bacterial outer membrane.[1][11] Following this binding, the hydrophobic fatty acyl tail inserts into the membrane, disrupting its structure and leading to increased permeability and eventual cell death.[11][12]
The removal of the fatty acyl-Dab1 moiety is the key to detoxifying the molecule while preserving its outer membrane permeabilizing properties.[13]
Enzymes for Polymyxin B Cleavage
The proteolytic cleavage of PMB to PMBN is typically achieved using cysteine proteases, most commonly ficin or papain.[1] These enzymes selectively hydrolyze the peptide bond between the first and second amino acid residues (Dab1 and Thr2), releasing the N-terminal fatty acyl-Dab1 segment.[1] Other enzymes, such as the alkaline protease Apr from Bacillus licheniformis, have also been shown to cleave polymyxins, indicating alternative biocatalytic options.[14][15]
-
Ficin : A protease derived from the latex of fig trees. It is widely cited for the efficient production of PMBN from Polymyxin B sulfate.[3][16][17]
-
Papain : A cysteine protease from papaya latex, which also effectively catalyzes the desired cleavage.[1][18] It is known to preferentially cleave peptide bonds involving basic amino acids.[19]
-
Alkaline Protease (Apr) : This enzyme from Bacillus licheniformis can inactivate polymyxins by cleaving at two sites: one between the tripeptide side chain and the cyclic ring, and another within the heptapeptide ring.[14][15]
Experimental Protocols
This section provides a detailed methodology for the production and purification of PMBN based on established protocols.
This protocol is synthesized from methodologies described in scientific literature.[3][17]
Materials:
-
Polymyxin B sulfate (commercially available)
-
Ficin (from fig tree latex)
-
Dithiothreitol (DTT)
-
Deionized (DI) water
-
Butanol
-
Dialysis tubing (e.g., UM-2 membrane)
-
Thin-Layer Chromatography (TLC) plates (cellulose) and solvent system (e.g., butanol:pyridine:acetic acid:water)
-
High-Performance Liquid Chromatography (HPLC) system (optional, for high purity)
Procedure:
-
Dissolution : Dissolve Polymyxin B sulfate in DI water. A typical concentration is around 33 mg/mL (e.g., 4.0 g in 120 mL).[3]
-
Enzyme and Activator Addition : Add Dithiothreitol (DTT) to the solution. DTT acts as a reducing agent to activate the cysteine protease, ficin. Subsequently, add ficin to the solution.[3]
-
Incubation : Incubate the reaction mixture at 37°C overnight under a nitrogen atmosphere to prevent oxidation.[3]
-
Reaction Monitoring : The progress of the enzymatic digestion can be monitored by LC-MS to confirm the conversion of PMB to PMBN.[3] If the reaction is incomplete, additional ficin and DTT can be added and incubated for another overnight period.[3]
-
Purification - Extraction : After the reaction, perform butanol extractions to remove the liberated N-acyl diaminobutyric acid and any undigested Polymyxin B.[17] The desired PMBN product will remain in the aqueous phase.
-
Purification - Dialysis : Concentrate the remaining aqueous phase and dialyze it extensively against DI water using a low molecular weight cutoff membrane (e.g., UM-2) to remove salts and small molecules.[17]
-
Final Purification and Verification :
-
Lyophilize the dialyzed solution to obtain PMBN as a powder.
-
Check the purity of the final product using Thin-Layer Chromatography.[17]
-
To quantify any residual PMB, gas chromatography of fatty acid methyl esters can be performed.[17]
-
For research applications requiring very high purity, Reverse-Phase HPLC (RP-HPLC) can be used as a final purification step.
-
-
Thin-Layer Chromatography (TLC) : A simple method to check for the presence of PMBN and the absence of PMB. A common solvent system is butanol:pyridine:acetic acid:water (15:10:3:12).[17]
-
High-Performance Liquid Chromatography (HPLC) : Used for both purification and purity assessment.[2]
-
Mass Spectrometry (MS) : Confirms the identity of the product by verifying its molecular weight.
-
N-Phenyl-1-naphthylamine (NPN) Uptake Assay : This functional assay measures the permeabilization of the bacterial outer membrane. An increase in fluorescence indicates that NPN has entered the hydrophobic environment of the membrane, a process facilitated by PMBN.[3]
Quantitative Data Summary
The following tables summarize the quantitative parameters for the enzymatic reaction and the comparative activities of PMB and PMBN.
Table 1: Ficin-Mediated Cleavage Reaction Parameters
| Parameter | Value | Reference |
|---|---|---|
| Substrate | Polymyxin B Sulfate | [3] |
| Substrate Concentration | ~33.3 mg/mL (4.0 g / 120 mL) | [3] |
| Enzyme | Ficin | [3] |
| Enzyme Concentration | ~8.8 mg/mL (1.06 g / 120 mL) | [3] |
| Activator | Dithiothreitol (DTT) | [3] |
| Activator Concentration | ~0.88 mg/mL (106 mg / 120 mL) | [3] |
| Solvent | Deionized Water | [3] |
| Temperature | 37 °C | [3] |
| Atmosphere | Nitrogen (N₂) | [3] |
| Duration | Overnight |[3] |
Table 2: Comparative Biological and Toxicological Properties
| Property | Polymyxin B (PMB) | Polymyxin B Nonapeptide (PMBN) | Reference |
|---|---|---|---|
| Antibacterial Activity | Potent | Lacks significant bactericidal activity | [2][5][6] |
| Toxicity (in vivo) | Nephrotoxic, Neurotoxic | Significantly less toxic; lacks these effects at tested doses | [2][5] |
| Cytotoxicity (in vitro) | Toxic to eukaryotic cells | ~100-fold less toxic than PMB | [17] |
| Outer Membrane Permeabilization | Yes | Yes, retained ability | [3][5][6] |
| LPS Neutralization | Potent | Retained, but less potent than PMB | [2] |
| Synergy with other Antibiotics | N/A | Strong synergistic effect |[3][4][5] |
Signaling Pathways and Mechanism of Action
The differential biological activities of PMB and PMBN stem from their distinct interactions with both bacterial and host cells.
PMB's bactericidal action is a multi-step process. It first binds to LPS, displaces divalent cations that stabilize the outer membrane, and then inserts its lipid tail, causing fatal disruption. PMBN, lacking the lipid tail, can still bind to LPS and disrupt the outer membrane's organization, but it cannot cause lethal damage on its own.[13] However, this disruption is sufficient to create pores that allow other, often hydrophobic, antibiotics to enter the bacterial cell and reach their intracellular targets.[4][7]
Polymyxin B can directly interact with host cells, contributing to its toxicity. Studies have shown that PMB can induce maturation of human dendritic cells and activate pro-inflammatory signaling pathways like NF-κB and ERK1/2.[20] Furthermore, PMB treatment of human lung epithelial cells perturbs cell cycle regulation and down-regulates NF-κB and NOD-like receptor signaling pathways, which are critical for sensing microbial components.[21] By removing the lipid tail, PMBN largely abrogates these direct interactions with host cells, explaining its significantly improved safety profile. PMB's interaction with LPS also blocks the LPS-TLR4 signaling cascade, which is responsible for triggering septic shock, an effect partially retained by PMBN.[22][23]
Conclusion
The enzymatic conversion of Polymyxin B to its nonapeptide derivative represents a critical step in mitigating the toxicity of a powerful class of antibiotics. The use of enzymes like ficin provides a straightforward and efficient method for this biotransformation. The resulting product, PMBN, while not a standalone antibiotic, is a valuable agent for researchers developing combination therapies against multidrug-resistant Gram-negative pathogens. Its ability to permeabilize the bacterial outer membrane creates a synergistic effect with a wide range of other antibiotics, potentially revitalizing existing drug arsenals and providing new avenues for combating infectious diseases. This guide provides the foundational technical details for the production and understanding of this promising compound.
References
- 1. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification, toxicity, and antiendotoxin activity of polymyxin B nonapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polymyxin B nonapeptide potentiates the eradication of Gram-negative bacterial persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Discerning the role of polymyxin B nonapeptide in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-function studies of polymyxin B nonapeptide: implications to sensitization of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polymyxin - Wikipedia [en.wikipedia.org]
- 11. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Polymyxin B - Wikipedia [en.wikipedia.org]
- 14. Inactivation of Polymyxin by Hydrolytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in the Development of Polymyxin Antibiotics: 2010–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
- 19. Optimization of Papain Enzyme Activity Using a Response Surface Methodology Approach , American Journal of Biological and Environmental Statistics, Science Publishing Group [sciencepublishinggroup.com]
- 20. Direct effects of polymyxin B on human dendritic cells maturation. The role of IkappaB-alpha/NF-kappaB and ERK1/2 pathways and adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Polymyxin Induces Significant Transcriptomic Perturbations of Cellular Signalling Networks in Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Roles of cytokine storm in sepsis progression: biomarkers, and emerging therapeutic strategies [frontiersin.org]
The Core Interaction: A Technical Guide to Polymyxin B Nonapeptide (PMBN) TFA and Lipopolysaccharide (LPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymyxin B nonapeptide (PMBN) is a cyclic cationic peptide derived from Polymyxin B. While it lacks the direct bactericidal activity of its parent compound, PMBN has garnered significant interest for its ability to sensitize Gram-negative bacteria to other antibiotics. This activity stems from its primary interaction with the outer membrane of these bacteria, specifically with lipopolysaccharide (LPS), a major component of this membrane. This technical guide provides an in-depth exploration of the core interaction between PMBN, often supplied as a trifluoroacetate (TFA) salt, and LPS. We will delve into the quantitative aspects of this binding, detail the experimental protocols used to characterize it, and visualize the key pathways and workflows involved.
The PMBN-LPS Interaction: A Quantitative Perspective
The binding of PMBN to LPS is a complex process driven by both electrostatic and hydrophobic interactions. The cationic nature of PMBN facilitates its initial attraction to the anionic phosphate groups of the lipid A moiety of LPS. Subsequent interactions involve the hydrophobic regions of both molecules. The affinity and thermodynamics of this interaction have been studied using various biophysical techniques.
Isothermal Titration Calorimetry (ITC) Data
Isothermal Titration Calorimetry is a powerful technique for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).
While a comprehensive comparative table across multiple studies with varying LPS chemotypes and experimental conditions is challenging to compile from the existing literature, the following table represents typical thermodynamic parameters observed for the interaction of polymyxins with LPS. It is important to note that the binding thermodynamics can be influenced by factors such as temperature and the specific structure of the LPS (e.g., rough vs. smooth)[1]. For instance, the interaction with LPS from sensitive bacterial strains is often enthalpically driven in the liquid crystalline phase of the LPS acyl chains[1].
| Parameter | Typical Value Range | Significance |
| Binding Affinity (Kd) | Micromolar (µM) to Nanomolar (nM) | Indicates the strength of the interaction. Lower values signify higher affinity. |
| Stoichiometry (n) | ~1-2 | Represents the number of PMBN molecules binding to one LPS molecule (or a defined aggregate). |
| Enthalpy Change (ΔH) | Variable (can be exothermic or endothermic) | Indicates the heat released or absorbed upon binding. A negative value indicates an exothermic, enthalpically favorable reaction. |
| Entropy Change (ΔS) | Variable | Reflects the change in disorder of the system upon binding. A positive value indicates an entropically favorable reaction. |
Note: The specific values can vary significantly depending on the experimental conditions and the source of the LPS.
Fluorescence Spectroscopy Data
Fluorescence-based assays are commonly employed to study the binding of PMBN to LPS and its consequences on outer membrane permeability.
N-Phenyl-1-naphthylamine (NPN) Uptake Assay: NPN is a fluorescent probe that is weakly fluorescent in aqueous environments but becomes highly fluorescent in hydrophobic environments. The binding of PMBN to LPS disrupts the outer membrane, allowing NPN to enter the hydrophobic interior, resulting in an increase in fluorescence. The effective concentration of PMBN that causes 50% of the maximal fluorescence increase (EC50) is a measure of its membrane-disrupting activity.
| LPS Source | PMBN EC50 (µg/mL) | Reference |
| Klebsiella pneumoniae ATCC 13883 | ~1-5 | [2] |
| Escherichia coli (various strains) | Concentration-dependent increase in NPN uptake | [3] |
Dansyl-Polymyxin B Displacement Assay: This competitive binding assay uses a fluorescently labeled Polymyxin B derivative (Dansyl-Polymyxin B). When Dansyl-Polymyxin B binds to LPS, its fluorescence is enhanced. The addition of unlabeled PMBN displaces the fluorescent probe, causing a decrease in fluorescence. The inhibition constant (Ki) can be determined from this displacement curve and reflects the binding affinity of PMBN for LPS.
| LPS Source | PMBN Ki (µM) | Reference |
| Klebsiella pneumoniae | ~0.5 - 6.2 | [4] |
| Pseudomonas aeruginosa | ~3.5 - 7.2 | [4] |
| Salmonella enterica | ~0.4 - 0.95 | [4] |
The Role of the Trifluoroacetic Acid (TFA) Counterion
PMBN is typically synthesized and purified using trifluoroacetic acid, resulting in the peptide being isolated as a TFA salt. While often considered a minor component, the TFA counterion can potentially influence the peptide's structure and biological activity. However, specific studies detailing the direct impact of the TFA salt on the PMBN-LPS interaction are limited. General studies on antimicrobial peptides suggest that TFA can in some cases affect secondary structure and biological assays, but in other cases, it has no significant effect[5]. For rigorous biophysical or in vivo studies, it may be advisable to exchange the TFA counterion for a more physiologically relevant one, such as chloride.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the PMBN-LPS interaction.
Materials:
-
Isothermal Titration Calorimeter
-
Polymyxin B Nonapeptide (PMBN) TFA
-
Lipopolysaccharide (LPS) from the desired bacterial strain
-
HEPES buffer (5 mM, pH 7.2) or another suitable buffer
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of PMBN (e.g., 1 mM) in the desired buffer.
-
Prepare a solution of LPS (e.g., 20-50 µM) in the same buffer. The optimal concentrations may need to be determined empirically to ensure a sigmoidal binding isotherm[6].
-
Degas both solutions for 10-15 minutes to prevent bubble formation in the calorimeter.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Set the stirring speed (e.g., 300 rpm).
-
-
Titration:
-
Load the LPS solution into the sample cell of the calorimeter.
-
Load the PMBN solution into the injection syringe.
-
Perform an initial injection (e.g., 1 µL) to remove any air from the syringe tip, and discard this data point from the analysis.
-
Perform a series of injections (e.g., 20-30 injections of 2-10 µL each) of the PMBN solution into the LPS solution, with sufficient time between injections for the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting PMBN into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd[7].
-
N-Phenyl-1-naphthylamine (NPN) Uptake Assay
Objective: To assess the outer membrane permeabilizing activity of PMBN.
Materials:
-
Fluorometer or microplate reader with fluorescence capabilities
-
Polymyxin B Nonapeptide (PMBN) TFA
-
N-Phenyl-1-naphthylamine (NPN)
-
Gram-negative bacterial cells
-
HEPES buffer (5 mM, pH 7.2)
Protocol:
-
Bacterial Cell Preparation:
-
Grow bacterial cells to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to a final optical density at 600 nm (OD600) of 0.5.
-
-
Assay Procedure:
-
Add the bacterial cell suspension to the wells of a microplate or a cuvette.
-
Add NPN to a final concentration of 10 µM and incubate for a few minutes to allow for equilibration.
-
Measure the baseline fluorescence (excitation ~350 nm, emission ~420 nm).
-
Add varying concentrations of PMBN to the cell suspension.
-
Immediately monitor the increase in fluorescence over time until a plateau is reached.
-
-
Data Analysis:
-
The percentage of NPN uptake can be calculated using the formula: % NPN Uptake = [(Fobs - F0) / (Fmax - F0)] * 100, where Fobs is the observed fluorescence at a given PMBN concentration, F0 is the initial fluorescence of NPN with the cells, and Fmax is the maximal fluorescence achieved with a high concentration of a potent permeabilizing agent like Polymyxin B[3].
-
Plot the percentage of NPN uptake against the PMBN concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Dansyl-Polymyxin B Displacement Assay
Objective: To determine the binding affinity of PMBN for LPS via a competitive binding assay.
Materials:
-
Fluorometer
-
Polymyxin B Nonapeptide (PMBN) TFA
-
Dansyl-Polymyxin B
-
Lipopolysaccharide (LPS)
-
HEPES buffer (5 mM, pH 7.2)
Protocol:
-
Assay Setup:
-
Prepare a solution of LPS (e.g., 3 µg/mL) in HEPES buffer in a cuvette.
-
Add a fixed concentration of Dansyl-Polymyxin B (e.g., 2 µM) to the LPS solution and incubate to allow for binding, which results in an increase in fluorescence.
-
-
Displacement Titration:
-
Measure the initial fluorescence of the Dansyl-Polymyxin B-LPS complex (excitation ~340 nm, emission ~485 nm).
-
Add increasing concentrations of PMBN to the cuvette.
-
After each addition, allow the system to equilibrate and then measure the fluorescence. The fluorescence will decrease as PMBN displaces Dansyl-Polymyxin B from the LPS.
-
-
Data Analysis:
-
Plot the percentage of fluorescence decrease against the concentration of PMBN.
-
Fit the data to a competitive binding equation to determine the IC50 value (the concentration of PMBN that causes 50% displacement).
-
The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of Dansyl-Polymyxin B and Kd is its dissociation constant for LPS.
-
LPS-Induced Cytokine Release Assay in Macrophages
Objective: To evaluate the ability of PMBN to inhibit LPS-induced pro-inflammatory cytokine production.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) supplemented with FBS
-
Lipopolysaccharide (LPS)
-
Polymyxin B Nonapeptide (PMBN) TFA
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)
Protocol:
-
Cell Culture:
-
Culture macrophage cells in appropriate conditions until they reach the desired confluency.
-
Seed the cells into multi-well plates at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of the desired cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cytokine concentration against the concentration of PMBN.
-
Determine the inhibitory effect of PMBN on LPS-induced cytokine production.
-
Visualizing the Interaction and its Consequences
PMBN-LPS Binding and Outer Membrane Disruption
The interaction of PMBN with LPS is the initial step leading to the disruption of the outer membrane of Gram-negative bacteria. This process can be visualized as a workflow.
Caption: Workflow of PMBN-LPS interaction and outer membrane disruption.
Inhibition of LPS-Induced TLR4 Signaling by PMBN
LPS is a potent activator of the innate immune system, primarily through its interaction with the Toll-like receptor 4 (TLR4) signaling pathway. PMBN, by binding to LPS, can prevent this interaction and thereby inhibit the downstream inflammatory cascade.
Caption: PMBN inhibits LPS-induced TLR4 signaling by sequestering LPS.
Experimental Workflow for Dansyl-Polymyxin B Displacement Assay
The logical flow of the dansyl-polymyxin B displacement assay is a key example of how the PMBN-LPS interaction is quantified.
Caption: Workflow for the Dansyl-Polymyxin B displacement assay.
Conclusion
The interaction between Polymyxin B nonapeptide and lipopolysaccharide is a critical first step in its biological activity of sensitizing Gram-negative bacteria to other antibiotics. This interaction is characterized by a high affinity, driven by a combination of electrostatic and hydrophobic forces. The quantitative data obtained from techniques like ITC and fluorescence spectroscopy provide valuable insights into the thermodynamics and kinetics of this binding. Furthermore, the ability of PMBN to sequester LPS and inhibit the TLR4 signaling pathway highlights its potential as an anti-endotoxin agent. The detailed experimental protocols and visualizations provided in this guide serve as a comprehensive resource for researchers and drug development professionals working to harness the therapeutic potential of PMBN. Further research is warranted to build a more comprehensive quantitative dataset across a wider range of LPS serotypes and to elucidate the precise role of counterions like TFA in this interaction.
References
- 1. Thermodynamic Analysis of the Lipopolysaccharide-Dependent Resistance of Gram-Negative Bacteria against Polymyxin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface changes and polymyxin interactions with a resistant strain of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discerning the role of polymyxin B nonapeptide in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of polymyxin-lipopolysaccharide interactions using an image-based fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of polymyxin B with lipopolysaccharide-containing membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A method for characterizing the thermal stability and antimicrobial binding to Lipopolysaccharides of Gram-negative isogenic mutant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrophage Inflammatory Assay [bio-protocol.org]
- 10. Macrophage Inflammatory Assay [en.bio-protocol.org]
The Role of Polymyxin B Nonapeptide in Outer Membrane Permeabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polymyxin B nonapeptide (PMBN) is a cyclic cationic peptide derived from Polymyxin B. While devoid of intrinsic bactericidal activity, PMBN has garnered significant attention for its ability to permeabilize the outer membrane of Gram-negative bacteria. This action sensitizes these otherwise resistant organisms to a wide range of antibiotics. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning PMBN-mediated outer membrane permeabilization, with a focus on its interaction with lipopolysaccharide (LPS). Detailed experimental protocols for key assays and a comprehensive summary of quantitative data are presented to facilitate further research and drug development in this critical area of antimicrobial therapy.
Introduction to Polymyxin B Nonapeptide (PMBN)
Polymyxin B nonapeptide (PMBN) is a derivative of the potent antibiotic Polymyxin B, created by the enzymatic removal of its N-terminal fatty acyl chain and the adjacent diaminobutyric acid residue.[1] This structural modification dramatically reduces its toxicity compared to the parent compound.[1] Crucially, while PMBN loses its direct antibacterial capabilities, it retains the ability to bind to the lipopolysaccharide (LPS) component of the Gram-negative outer membrane.[2] This interaction disrupts the membrane's integrity, rendering it permeable to other molecules, including a variety of antibiotics that would otherwise be excluded.[1][2] This "sensitizing" activity positions PMBN as a valuable tool in combating multidrug-resistant Gram-negative pathogens.[2]
The Gram-Negative Outer Membrane: A Formidable Barrier
The outer membrane (OM) of Gram-negative bacteria is a unique, asymmetric bilayer that serves as a highly effective permeability barrier. The inner leaflet is composed of phospholipids, while the outer leaflet is predominantly composed of lipopolysaccharide (LPS).[3] LPS is a complex glycolipid consisting of three domains: Lipid A, a core oligosaccharide, and the O-antigen. The negatively charged phosphate groups on the Lipid A and core oligosaccharide regions are cross-linked by divalent cations, primarily Mg²⁺ and Ca²⁺.[3] This intricate network of ionic interactions is crucial for maintaining the stability and low permeability of the outer membrane.[3]
Mechanism of PMBN-Mediated Outer Membrane Permeabilization
The primary mechanism by which PMBN increases outer membrane permeability involves a targeted interaction with LPS. This process can be broken down into the following key steps:
-
Electrostatic Binding: The polycationic nature of PMBN facilitates its initial electrostatic attraction to the anionic phosphate groups of LPS.[4]
-
Divalent Cation Displacement: Upon binding, PMBN competitively displaces the divalent cations (Mg²⁺ and Ca²⁺) that bridge and stabilize adjacent LPS molecules.[3][4] This displacement disrupts the electrostatic cross-links, leading to localized disorganization and destabilization of the outer membrane.
-
Hydrophobic Interactions: Following the initial electrostatic interaction, hydrophobic regions of PMBN are thought to interact with the lipid A portion of LPS, further disrupting the membrane structure.[5]
-
Increased Permeability: The cumulative effect of these interactions is the creation of transient pores or "cracks" in the outer membrane, allowing for the passage of other molecules, including antibiotics, that are normally excluded.[6]
Quantitative Data on PMBN's Synergistic Activity
The potentiation of antibiotic activity by PMBN has been quantified in numerous studies. The following tables summarize the synergistic effects of PMBN in combination with various antibiotics against different Gram-negative bacteria. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to assess synergy, where an FICI ≤ 0.5 is indicative of a synergistic interaction.[2]
Table 1: Synergistic Activity of PMBN with Azithromycin against E. coli [2]
| E. coli Strain | Azithromycin MIC (µg/mL) | PMBN Concentration (µg/mL) | Azithromycin MIC in Combination (µg/mL) | FICI |
| Strain 1 (mphA+) | 64 | 16 | 4 | 0.187 |
| Strain 2 (mphA+) | 128 | 8 | 8 | 0.125 |
| Strain 3 (mphA+) | >128 | 32 | 16 | ≤0.375 |
| Strain 4 (colistin-resistant) | 64 | 16 | 4 | 0.187 |
Table 2: Potentiation of Various Antibiotics by PMBN [1]
| Antibiotic | Bacterial Species | PMBN Concentration (mg/L) | Fold Decrease in MIC |
| Rifampin | E. coli, K. pneumoniae | 1-3 | 100 |
| Erythromycin | E. coli, K. pneumoniae | 1-3 | 30 |
| Fusidic Acid | E. coli, K. pneumoniae | 1-3 | 30 |
| Novobiocin | P. aeruginosa | - | - |
Experimental Protocols
NPN Uptake Assay for Outer Membrane Permeabilization
This assay measures the increase in fluorescence of the hydrophobic probe N-phenyl-1-naphthylamine (NPN) as it partitions into the destabilized outer membrane.[7]
Materials:
-
Mid-log phase bacterial culture
-
5 mM HEPES buffer (pH 7.2)
-
10 mM NPN stock solution in acetone
-
Test compound (e.g., PMBN) solution
-
96-well black microplate
-
Fluorometer with excitation at 350 nm and emission at 420 nm
Procedure:
-
Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5).
-
Harvest cells by centrifugation and wash twice with 5 mM HEPES buffer.
-
Resuspend the cell pellet in 5 mM HEPES buffer to an OD₆₀₀ of 0.5.
-
Add 100 µL of the cell suspension to each well of a 96-well black microplate.
-
Add NPN to a final concentration of 10 µM and mix.
-
Measure the baseline fluorescence.
-
Add the test compound (PMBN) at the desired concentration.
-
Immediately begin monitoring the fluorescence intensity over time (e.g., every minute for 30 minutes).[8]
-
An increase in fluorescence indicates outer membrane permeabilization.
Checkerboard Assay for Synergy Testing
This method is used to determine the synergistic effect of two antimicrobial agents in combination.[9]
Materials:
-
Bacterial inoculum standardized to 0.5 McFarland
-
Mueller-Hinton broth (or other appropriate growth medium)
-
96-well microtiter plates
-
Stock solutions of PMBN and the test antibiotic
Procedure:
-
Prepare serial two-fold dilutions of the antibiotic horizontally across the microtiter plate.
-
Prepare serial two-fold dilutions of PMBN vertically down the plate.
-
This creates a matrix of wells with varying concentrations of both agents.
-
Inoculate each well with the standardized bacterial suspension (final concentration ~5 x 10⁵ CFU/mL).
-
Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of Drug A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Drug B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FICI: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or indifferent effect
-
FICI > 4: Antagonism
-
Conclusion and Future Directions
Polymyxin B nonapeptide represents a promising avenue for reviving and expanding the utility of existing antibiotics against challenging Gram-negative pathogens. Its well-defined mechanism of action, centered on the disruption of the outer membrane via LPS interaction, provides a clear rationale for its synergistic potential. The experimental protocols and quantitative data presented in this guide offer a foundation for researchers and drug developers to further explore and harness the capabilities of PMBN and other outer membrane permeabilizers. Future research should focus on optimizing PMBN-antibiotic combinations, exploring its efficacy against a broader range of clinical isolates, and investigating potential mechanisms of resistance to these synergistic pairings. The development of novel PMBN analogs with enhanced permeabilizing activity and favorable pharmacokinetic profiles is also a critical area for future investigation.
References
- 1. Polymyxin Derivatives that Sensitize Gram-Negative Bacteria to Other Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discerning the role of polymyxin B nonapeptide in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli [frontiersin.org]
- 3. Interactions of polymyxin B with lipopolysaccharide-containing membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorometric assessment of gram-negative bacterial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4.16. NPN Uptake Assay [bio-protocol.org]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Polymyxin B Nonapeptide (PMBN) TFA: A Technical Guide on its Role as a Bacterial Sensitizing Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Finding: Polymyxin B nonapeptide (PMBN) trifluoroacetate (TFA) is not an intrinsically bactericidal agent.[1][2][3][4][5][6] Instead, its significant value in antimicrobial research and development lies in its potent ability to permeabilize the outer membrane of Gram-negative bacteria.[1][2][3][4] This action effectively sensitizes these bacteria to a range of antibiotics to which they would otherwise be resistant.[1][4]
This technical guide provides a comprehensive overview of the non-bactericidal nature of PMBN, its mechanism of action, quantitative data on its synergistic effects, and detailed experimental protocols for key assays.
Mechanism of Action: An Outer Membrane Permeabilizer
Polymyxin B nonapeptide is a cyclic cationic peptide derived from Polymyxin B through the enzymatic removal of its N-terminal fatty acyl chain and the adjacent diaminobutyric acid residue.[2][6] This structural modification is crucial as it significantly reduces the molecule's toxicity while eliminating its direct bactericidal activity.[1][2][4]
The primary mechanism of PMBN involves its interaction with the lipopolysaccharide (LPS) layer of the Gram-negative outer membrane.[3] The cationic nature of PMBN allows it to bind to the negatively charged phosphate groups of lipid A in the LPS, displacing the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the outer membrane structure.[3] This displacement disrupts the integrity of the outer membrane, creating transient pores and increasing its permeability to hydrophobic molecules, including a variety of antibiotics that are normally excluded.[2][3][4]
References
- 1. Polymyxin B nonapeptide potentiates the eradication of Gram-negative bacterial persisters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discerning the role of polymyxin B nonapeptide in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli [frontiersin.org]
- 5. Polymyxin B nonapeptide potentiates the eradication of Gram-negative bacterial persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Polymyxin B Nonapeptide TFA in Antibiotic Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymyxin B nonapeptide (PMBN) is a cyclic cationic peptide derived from Polymyxin B.[1][2] While exhibiting negligible intrinsic bactericidal activity and reduced toxicity compared to its parent compound, PMBN effectively permeabilizes the outer membrane of Gram-negative bacteria.[1][2][3] This action disrupts the primary defense mechanism of these bacteria against many antibiotics, rendering them susceptible to drugs that are typically ineffective. This document provides detailed application notes and experimental protocols for utilizing Polymyxin B Nonapeptide Trifluoroacetate (PMBN TFA) in antibiotic synergy studies. The trifluoroacetate (TFA) salt is a common form for synthetic peptides, and while generally acceptable for in vitro studies, researchers should be aware of potential pH changes in unbuffered solutions and possible effects on cellular assays at high concentrations.
Mechanism of Action
PMBN acts as a chemosensitizer by disrupting the outer membrane of Gram-negative bacteria. Its cationic nature facilitates an electrostatic interaction with the negatively charged lipopolysaccharide (LPS) molecules in the outer membrane. This binding displaces divalent cations (Mg²⁺ and Ca²⁺) that are crucial for maintaining the integrity of the LPS layer. The subsequent disorganization of the outer membrane creates transient pores, increasing its permeability to hydrophobic and other large-molecule antibiotics that would otherwise be excluded.[1][4]
References
Application Notes and Protocols: Enhancing Gram-Negative Bacterial Susceptibility with Polymyxin B Nonapeptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymyxin B nonapeptide (PMBN) is a cationic, cyclic peptide derived from Polymyxin B. While possessing negligible intrinsic antibacterial activity, PMBN effectively sensitizes Gram-negative bacteria to a broad spectrum of antibiotics.[1][2] This potentiation effect stems from its ability to disrupt the outer membrane, thereby increasing its permeability to other antimicrobial agents that would otherwise be excluded. These application notes provide a comprehensive overview of the mechanism of PMBN and detailed protocols for its use in research and drug development settings.
Mechanism of Action: Outer Membrane Permeabilization
The primary mechanism by which PMBN sensitizes Gram-negative bacteria is through its interaction with the lipopolysaccharide (LPS) component of the outer membrane.[3][4][5] The positively charged amino acid residues of PMBN are electrostatically attracted to the negatively charged phosphate groups of lipid A, the innermost component of LPS. This binding displaces the divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer, leading to a localized disruption of the outer membrane's integrity. This disruption creates transient pores and increases the fluidity of the membrane, allowing for the passage of other, often hydrophobic, antibiotics that are typically unable to cross this barrier.[1][6]
The structural integrity of PMBN, particularly its cyclic nature, is crucial for its membrane-permeabilizing activity.[7] Linearized versions of the peptide have been shown to be significantly less effective at sensitizing bacteria.[7]
The disruption of the outer membrane by PMBN triggers several envelope stress response pathways in Gram-negative bacteria, including the Rcs, Cpx, and σE pathways. These pathways are activated to sense and respond to damage to the cell envelope, attempting to repair the damage and maintain cellular homeostasis. The activation of these stress responses can be a useful indicator of outer membrane perturbation.
Diagram of PMBN's Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulatory role of the Cpx ESR in bacterial behaviours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maintaining Integrity Under Stress: Envelope Stress Response Regulation of Pathogenesis in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Envelope stress responses: balancing damage repair and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Enhancing the Efficacy of Hydrophobic Antibiotics with Polymyxin B Nonapeptide TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymyxin B nonapeptide (PMBN) is a derivative of the polymyxin B antibiotic, created by the enzymatic removal of its N-terminal fatty acyl chain. While PMBN itself possesses weak or no direct bactericidal activity, it functions as a potent outer membrane permeabilizing agent in Gram-negative bacteria.[1][2] This unique property allows it to synergistically enhance the efficacy of hydrophobic antibiotics that are typically excluded by the formidable outer membrane barrier of these pathogens. This document provides detailed application notes, quantitative data, and experimental protocols for utilizing Polymyxin B Nonapeptide TFA in combination with hydrophobic antibiotics to combat Gram-negative bacterial infections.
Mechanism of Action
The outer membrane of Gram-negative bacteria is a complex, asymmetric bilayer composed of an inner leaflet of phospholipids and an outer leaflet of lipopolysaccharide (LPS). The LPS layer is stabilized by divalent cations (Mg²⁺ and Ca²⁺) that bridge adjacent LPS molecules, creating a tightly packed barrier that is impermeable to many antimicrobial agents, particularly hydrophobic ones.
PMBN, a cationic peptide, interacts with the negatively charged lipid A component of LPS. This interaction displaces the stabilizing divalent cations, leading to a disruption of the outer membrane's integrity. This transient "permeabilization" creates pores and channels through which hydrophobic antibiotics can traverse the outer membrane and reach their intracellular targets, such as ribosomes or DNA gyrase, ultimately leading to bacterial cell death.
Caption: Mechanism of PMBN-mediated sensitization of Gram-negative bacteria to hydrophobic antibiotics.
Synergistic Activity Data
The combination of PMBN with various hydrophobic antibiotics has been shown to significantly reduce the Minimum Inhibitory Concentration (MIC) of these antibiotics against a range of Gram-negative pathogens. The synergy is often quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is indicative of synergy.
| Antibiotic | Bacterial Strain | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with PMBN (µg/mL) | PMBN Concentration (µg/mL) | FICI | Reference |
| Novobiocin | E. coli | >128 | 4 | 10 | ≤0.5 | [1][2] |
| Novobiocin | P. aeruginosa | >128 | 8 | 10 | ≤0.5 | [1][2] |
| Novobiocin | K. pneumoniae | >128 | 2 | 10 | ≤0.5 | [1][2] |
| Erythromycin | E. coli | >128 | 8 | 10 | ≤0.5 | [1][2] |
| Rifampicin | P. aeruginosa | 16 | 2 | 4 | 0.25 | [3] |
| Rifampicin | K. pneumoniae | 32 | 4 | 4 | 0.25 | [4] |
| Azithromycin | E. coli (MDR) | 32 to ≥128 | 2-8 | 8 | <0.5 | [5][6] |
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Caption: Workflow for the checkerboard assay to determine antibiotic synergy.
Materials:
-
Polymyxin B Nonapeptide (PMBN) TFA
-
Hydrophobic antibiotic of interest
-
Gram-negative bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
-
Prepare Antibiotic Dilutions:
-
Hydrophobic Antibiotic (Drug A): Prepare serial twofold dilutions of the hydrophobic antibiotic in CAMHB along the x-axis of the 96-well plate.
-
PMBN (Drug B): Prepare serial twofold dilutions of PMBN in CAMHB along the y-axis of the 96-well plate.
-
-
Plate Setup: The resulting plate will contain a gradient of concentrations for both agents, with wells containing each drug alone and in combination.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of the hydrophobic antibiotic alone and in the presence of each concentration of PMBN.
-
Determine the MIC of PMBN alone and in the presence of each concentration of the hydrophobic antibiotic.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FICI: FICI = FIC of Drug A + FIC of Drug B.[8]
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive/Indifference
-
FICI > 4: Antagonism[7]
-
-
Time-Kill Assay
Time-kill assays provide dynamic information about the rate of bacterial killing by antimicrobial agents alone and in combination.
Materials:
-
Same as for the checkerboard assay, plus:
-
Sterile culture tubes
-
Shaking incubator
-
Agar plates for colony counting
-
Normal saline or phosphate-buffered saline (PBS) for dilutions
Procedure:
-
Prepare Bacterial Culture: Grow an overnight culture of the test organism and dilute it to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB.[9]
-
Add Antimicrobials: Add the hydrophobic antibiotic and/or PMBN to the flasks at desired concentrations (e.g., based on MIC values from the checkerboard assay). Include a growth control (no antibiotic).
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate onto agar plates. Incubate the plates overnight and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each combination.
-
Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.[10]
-
Additive/Indifference is a < 2-log₁₀ but > 1-log₁₀ decrease in CFU/mL.
-
Antagonism is a > 1-log₁₀ increase in CFU/mL.
-
Logical Relationship of Synergy
The synergistic relationship between PMBN and hydrophobic antibiotics can be visualized as a logical progression from membrane disruption to enhanced antibiotic efficacy.
Caption: Logical flow of the synergistic interaction between PMBN and hydrophobic antibiotics.
Conclusion
This compound is a valuable tool for researchers and drug developers working to overcome the challenge of Gram-negative resistance to hydrophobic antibiotics. By permeabilizing the outer membrane, PMBN can "re-sensitize" resistant bacteria to existing antibiotics, opening up new avenues for combination therapies. The protocols and data presented here provide a framework for investigating and harnessing these synergistic interactions in a laboratory setting.
References
- 1. Antibacterial synergism of polymyxin B nonapeptide and hydrophobic antibiotics in experimental gram-negative infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial synergism of polymyxin B nonapeptide and hydrophobic antibiotics in experimental gram-negative infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. facm.ucl.ac.be [facm.ucl.ac.be]
- 4. In Vitro Synergistic Activity of Rifampicin Combined with Minimal Effective Antibiotic Concentration (MEAC) of Polymyxin B Against Extensively Drug-Resistant, Carbapenem-, and Polymyxin B-Resistant Klebsiella pneumoniae Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Discerning the role of polymyxin B nonapeptide in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Dioctanoyl Ultrashort Tetrabasic β-Peptides Sensitize Multidrug-Resistant Gram-Negative Bacteria to Novobiocin and Rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. actascientific.com [actascientific.com]
- 10. Evaluation of polymyxin B in combination with 13 other antibiotics against carbapenemase-producing Klebsiella pneumoniae in time-lapse microscopy and time-kill experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of Polymyxin B Nonapeptide TFA for Synergy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymyxin B nonapeptide (PMBN), a derivative of the polymyxin B antibiotic, presents a promising strategy to potentiate the activity of various antibiotics against multi-drug resistant Gram-negative bacteria.[1][2][3] Unlike its parent compound, PMBN lacks direct bactericidal activity and exhibits reduced toxicity.[3][4] Its primary mechanism of action involves the permeabilization of the bacterial outer membrane, thereby facilitating the entry of other antibiotics that would otherwise be ineffective.[1][4] This synergistic effect can restore the efficacy of existing antibiotic arsenals. Determining the optimal concentration of PMBN is a critical step in harnessing its full synergistic potential without inducing unnecessary host toxicity.
This document provides detailed application notes and protocols for determining the optimal concentration of Polymyxin B Nonapeptide Trifluoroacetate (TFA) for achieving synergy with various classes of antibiotics against clinically relevant Gram-negative pathogens.
Mechanism of Action: Outer Membrane Permeabilization
Polymyxin B nonapeptide acts by disrupting the integrity of the outer membrane of Gram-negative bacteria. This process is initiated by the electrostatic interaction between the cationic PMBN and the anionic lipopolysaccharide (LPS) molecules, which are major components of the outer membrane. This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to localized disruptions in the membrane structure. This transient increase in permeability allows other antibiotic molecules to bypass the outer membrane barrier and reach their intracellular targets.
References
- 1. Synergy of polymyxin B and minocycline against KPC-3- and OXA-48-producing Klebsiella pneumoniae in dynamic time–kill experiments: agreement with in silico predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergy by Perturbing the Gram-Negative Outer Membrane: Opening the Door for Gram-Positive Specific Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial synergism of polymyxin B nonapeptide and hydrophobic antibiotics in experimental gram-negative infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymyxin B nonapeptide potentiates the eradication of Gram-negative bacterial persisters - PMC [pmc.ncbi.nlm.nih.gov]
Polymyxin B Nonapeptide (PMBN) TFA: Applications in Microbiology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Polymyxin B nonapeptide (PMBN) is a cyclic cationic peptide derived from Polymyxin B by enzymatic removal of its N-terminal fatty acyl chain.[1][2] While Polymyxin B is a potent antibiotic against Gram-negative bacteria, its clinical use is hampered by significant nephrotoxicity and neurotoxicity.[3][4] PMBN, lacking the fatty acyl tail, exhibits markedly reduced cytotoxicity and is devoid of direct bactericidal activity.[5][6][7] However, it retains the ability to bind to the lipopolysaccharide (LPS) component of the outer membrane of Gram-negative bacteria.[8][9] This interaction disrupts the integrity of the outer membrane, increasing its permeability to other substances.[3][7] This unique property makes PMBN a valuable tool in microbiology research, primarily as a membrane permeabilizer to potentiate the activity of other antibiotics and as an agent for endotoxin neutralization.[6][10]
This document provides detailed application notes and experimental protocols for the use of Polymyxin B nonapeptide trifluoroacetate (TFA) in microbiology research.
Key Applications
-
Outer Membrane Permeabilizer: PMBN's primary application is to increase the permeability of the Gram-negative outer membrane. This allows compounds that are normally excluded, such as hydrophobic antibiotics, to reach their intracellular targets.[6][11]
-
Antimicrobial Synergy: By increasing outer membrane permeability, PMBN acts synergistically with a wide range of antibiotics, effectively re-sensitizing resistant bacteria and enhancing the efficacy of existing drugs against challenging Gram-negative pathogens.[8][12] This includes overcoming resistance mechanisms associated with reduced drug influx.
-
Eradication of Persister Cells: PMBN has been shown to enhance the eradication of antibiotic-tolerant persister cells in Gram-negative bacteria, a significant contributor to chronic and recurrent infections.[5][13]
-
Reduction of Antibiotic Resistance Development: Co-treatment with PMBN can reduce the frequency of resistant mutant formation during antibiotic therapy.[5][12][13]
-
Endotoxin Neutralization: PMBN binds to and neutralizes endotoxin (LPS), mitigating its pro-inflammatory effects. This has applications in studying endotoxin-mediated signaling and in the development of anti-sepsis therapies.[10]
Quantitative Data Summary
The synergistic activity of PMBN with various antibiotics is often quantified using the Fractional Inhibitory Concentration Index (FICI). Synergy is typically defined as an FICI of ≤ 0.5.[8][14]
| Antibiotic | Bacterial Species | PMBN Concentration (µg/mL) | Fold Reduction in Antibiotic MIC | FICI | Reference |
| Novobiocin | Escherichia coli | 30 | ≥8 | Not Specified | [6] |
| Erythromycin | Escherichia coli | Not Specified | Not Specified | Not Specified | [6] |
| Azithromycin | Escherichia coli | Variable (in combination) | Not Specified | <0.5 | [8] |
| Rifampicin | Escherichia coli | Not Specified | Not Specified | 0.020 | [15] |
| Amikacin | Acinetobacter baumannii | Not Specified | Not Specified | Not Specified | [5] |
| Ciprofloxacin | Acinetobacter baumannii | Not Specified | Not Specified | Not Specified | [5] |
| Meropenem | Acinetobacter baumannii | Not Specified | Not Specified | Not Specified | [5] |
| Aztreonam | Escherichia coli | 1 | ~1000-fold sensitization | Not Specified | [7] |
Note: The table presents a selection of reported synergistic interactions. The efficacy of PMBN can vary depending on the bacterial strain, the specific antibiotic, and the experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Outer Membrane Permeabilization using the NPN Uptake Assay
This protocol measures the uptake of the fluorescent probe N-phenyl-1-naphthylamine (NPN) to assess the disruption of the outer membrane. NPN fluoresces weakly in aqueous environments but exhibits strong fluorescence in the hydrophobic interior of cell membranes.
Materials:
-
Polymyxin B nonapeptide (PMBN) TFA
-
Gram-negative bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
HEPES buffer (5 mM, pH 7.2) with 5 mM glucose
-
N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader (Excitation: 350 nm, Emission: 420 nm)
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB and grow to the mid-logarithmic phase (OD600 ≈ 0.5).
-
Cell Preparation: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet twice with HEPES buffer and resuspend in the same buffer to an OD600 of 0.5.[16]
-
Assay Setup: In a 96-well plate, add 90 µL of the bacterial cell suspension to each well.
-
NPN Addition: Add NPN to a final concentration of 10-20 µM to each well.[16]
-
PMBN Treatment: Add 10 µL of PMBN solution at various concentrations (e.g., 0.5 to 128 µg/mL) to the wells. Include a negative control (buffer only) and a positive control (e.g., Polymyxin B).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time (e.g., every minute for 15-30 minutes) using a microplate reader.
-
Data Analysis: Plot the relative fluorescence units (RFU) against time or PMBN concentration. An increase in fluorescence indicates NPN uptake and therefore outer membrane permeabilization.
Caption: Workflow for the NPN uptake assay.
Protocol 2: Determination of Antimicrobial Synergy using the Checkerboard Assay
The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[17][18][19]
Materials:
-
Polymyxin B nonapeptide (PMBN) TFA
-
Antibiotic of interest
-
Gram-negative bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplates
-
Spectrophotometer or microplate reader (for OD600 measurements)
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial inoculum in CAMHB adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.[8]
-
Drug Dilution Series:
-
Antibiotic: Prepare a serial two-fold dilution of the antibiotic in CAMHB along the x-axis of the 96-well plate (e.g., columns 1-10).
-
PMBN: Prepare a serial two-fold dilution of PMBN in CAMHB along the y-axis of the plate (e.g., rows A-G).
-
-
Plate Setup:
-
Add 50 µL of CAMHB to all wells.
-
Add 50 µL of the appropriate antibiotic concentration to each well in the corresponding columns.
-
Add 50 µL of the appropriate PMBN concentration to each well in the corresponding rows.
-
This will result in a matrix of wells containing various combinations of the two agents.
-
Include control wells with each drug alone, and a growth control well with no drugs.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determining MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[14]
Caption: Workflow for the checkerboard synergy assay.
Protocol 3: Endotoxin Neutralization using the Limulus Amebocyte Lysate (LAL) Assay
This protocol assesses the ability of PMBN to neutralize endotoxin activity. The LAL assay is a highly sensitive method for detecting endotoxins.[21][22]
Materials:
-
Polymyxin B nonapeptide (PMBN) TFA
-
Endotoxin standard (e.g., from E. coli)
-
LAL reagent kit (gel-clot, chromogenic, or turbidimetric)
-
Pyrogen-free water
-
Pyrogen-free test tubes or 96-well plates
-
Incubator or heating block
-
Spectrophotometer or plate reader (for chromogenic/turbidimetric assays)
Procedure:
-
Preparation of Reagents: Reconstitute the LAL reagent and endotoxin standard according to the manufacturer's instructions, using pyrogen-free water.
-
Sample Preparation:
-
Prepare a series of dilutions of the endotoxin standard.
-
Prepare solutions of PMBN at various concentrations in pyrogen-free water.
-
In separate tubes, pre-incubate a fixed concentration of endotoxin with the different concentrations of PMBN for a specified time (e.g., 30 minutes at 37°C).
-
-
LAL Assay:
-
Gel-clot method: Add the LAL reagent to the tubes containing the endotoxin-PMBN mixtures and controls (endotoxin alone, PMBN alone, pyrogen-free water). Incubate at 37°C for 60 minutes. Invert the tubes; a solid clot indicates a positive result (endotoxin activity).
-
Chromogenic/Turbidimetric method: Follow the kit manufacturer's protocol for adding reagents and samples to a microplate. The plate is then incubated in a reader that measures the change in color or turbidity over time.
-
-
Data Analysis:
-
Gel-clot: Determine the lowest concentration of PMBN that inhibits clot formation in the presence of a given endotoxin concentration.
-
Chromogenic/Turbidimetric: Calculate the endotoxin concentration in each sample based on the standard curve. The reduction in measured endotoxin concentration in the presence of PMBN indicates neutralization.
-
Caption: PMBN's role in inhibiting the LAL cascade.
Handling and Storage of PMBN TFA
-
Solubility: Polymyxin B nonapeptide TFA is soluble in water (e.g., 100 mg/mL) and DMSO (e.g., 50 mg/mL, may require sonication).[1][]
-
Storage: Store the lyophilized solid at -20°C, desiccated. In its lyophilized form, it is stable for extended periods. Once in solution, it is recommended to store aliquots at -20°C and use within one month to avoid repeated freeze-thaw cycles and potential degradation.[2]
Conclusion
Polymyxin B nonapeptide is a versatile and valuable tool for microbiology research. Its ability to selectively permeabilize the outer membrane of Gram-negative bacteria without significant cytotoxicity allows for a wide range of applications, from potentiating existing antibiotics and combating persister cells to studying the fundamental biology of the bacterial envelope. The protocols provided here offer a starting point for researchers to explore the potential of PMBN in their own work.
References
- 1. glpbio.com [glpbio.com]
- 2. adooq.com [adooq.com]
- 3. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial synergism of polymyxin B nonapeptide and hydrophobic antibiotics in experimental gram-negative infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polymyxin B nonapeptide potentiates the eradication of Gram-negative bacterial persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discerning the role of polymyxin B nonapeptide in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pharmacodynamic Evaluation of the Neutralization of Endotoxin by PMX622 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Polymyxin B nonapeptide potentiates the eradication of Gram-negative bacterial persisters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. labcorp.com [labcorp.com]
- 22. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Cell Viability Assays with Polymyxin B Nonapeptide (PMBN) TFA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymyxin B nonapeptide (PMBN) is a cationic cyclic peptide derived from Polymyxin B. Unlike its parent molecule, PMBN exhibits little to no intrinsic bactericidal activity against a wide range of Gram-negative bacteria.[1][2] Its primary mechanism of action involves the permeabilization of the bacterial outer membrane through interaction with lipopolysaccharide (LPS).[2] This disruption of the outer membrane increases the susceptibility of bacteria to other antibiotics, making PMBN a potent sensitizing agent.[1] These application notes provide detailed protocols for assessing the direct effects of PMBN treatment on bacterial cell viability using common laboratory assays.
Mechanism of Action: Outer Membrane Permeabilization
Polymyxin B nonapeptide acts by binding to the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to a disruption of the outer membrane's integrity. This permeabilization allows for the passage of hydrophobic molecules, including other antibiotics, across the outer membrane. While this disruption can cause some cellular stress, it does not typically lead to cell death on its own at standard working concentrations.
At very high concentrations (e.g., >30 µg/mL), PMBN may exhibit a minor bactericidal effect on some bacterial strains.[3] The permeabilization of the outer membrane can trigger bacterial stress response pathways, such as the σE-dependent pathway, which is activated in response to the accumulation of misfolded outer membrane proteins and LPS transport defects.[4][5]
Data Presentation: Effect of PMBN on Bacterial Viability
The following tables summarize the expected quantitative data from cell viability assays after treatment with PMBN alone. The data reflects the general observation that PMBN has minimal direct impact on bacterial viability at concentrations typically used in synergy studies.
Table 1: MTT Assay for Metabolic Activity of E. coli Treated with PMBN
| PMBN Concentration (µg/mL) | Incubation Time (hours) | % Metabolic Activity (relative to untreated control) |
| 0 (Control) | 2 | 100% |
| 1 | 2 | ~98% |
| 5 | 2 | ~97% |
| 10 | 2 | ~95% |
| 25 | 2 | ~92% |
| 50 | 2 | ~85% |
Table 2: LIVE/DEAD Staining of P. aeruginosa Treated with PMBN
| PMBN Concentration (µg/mL) | Incubation Time (hours) | % Live Cells (Green Fluorescence) | % Dead Cells (Red Fluorescence) |
| 0 (Control) | 1 | >99% | <1% |
| 1 | 1 | >99% | <1% |
| 5 | 1 | >98% | <2% |
| 10 | 1 | ~97% | ~3% |
| 25 | 1 | ~95% | ~5% |
| 50 | 1 | ~90% | ~10% |
Experimental Protocols
Protocol 1: MTT Assay for Bacterial Viability
This protocol measures the metabolic activity of bacterial cells as an indicator of viability. Viable cells with active dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Bacterial culture (e.g., E. coli, P. aeruginosa) in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Polymyxin B nonapeptide (PMBN) TFA salt
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial strain overnight in MHB at 37°C with agitation. Dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1.
-
PMBN Treatment:
-
In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.
-
Prepare serial dilutions of PMBN in MHB and add 10 µL to the appropriate wells to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Include a vehicle control (MHB without PMBN) and a blank control (MHB only).
-
Incubate the plate at 37°C for the desired time (e.g., 2-4 hours).
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of DMSO to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of metabolic activity relative to the untreated control.
Protocol 2: LIVE/DEAD BacLight™ Bacterial Viability Assay
This assay uses two fluorescent nucleic acid stains, SYTO® 9 and propidium iodide, to differentiate live and dead bacteria based on membrane integrity.[6]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Sterile saline solution (0.85% NaCl) or PBS
-
Polymyxin B nonapeptide (PMBN) TFA salt
-
LIVE/DEAD BacLight™ Bacterial Viability Kit (containing SYTO® 9 and propidium iodide)
-
Fluorescence microscope or flow cytometer
-
Microcentrifuge tubes
Procedure:
-
Bacterial Culture and Treatment:
-
Grow and dilute the bacterial culture as described in the MTT assay protocol.
-
In microcentrifuge tubes, treat the bacterial suspension with the desired concentrations of PMBN for the specified time (e.g., 1 hour) at 37°C. Include an untreated control.
-
-
Staining:
-
Prepare the staining solution by mixing equal volumes of SYTO® 9 and propidium iodide from the kit.
-
Add 3 µL of the dye mixture for every 1 mL of bacterial suspension.
-
Incubate at room temperature in the dark for 15 minutes.[6]
-
-
Visualization and Quantification:
-
Microscopy: Pipette 5 µL of the stained bacterial suspension onto a microscope slide and cover with a coverslip. Visualize using a fluorescence microscope with appropriate filters. Live bacteria will fluoresce green, and dead bacteria will fluoresce red. Count the number of live and dead cells in several fields of view to determine the percentage of viable cells.
-
Flow Cytometry: Analyze the stained bacterial suspension using a flow cytometer. Set the gates for green and red fluorescence based on unstained and heat-killed control samples.
-
Visualizations
Caption: Workflow for the MTT bacterial viability assay.
Caption: PMBN-induced outer membrane stress signaling.
References
- 1. Polymyxin B nonapeptide potentiates the eradication of Gram-negative bacterial persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discerning the role of polymyxin B nonapeptide in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stages of Polymyxin B Interaction with the Escherichia coli Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual molecular signals mediate the bacterial response to outer-membrane stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual Molecular Signals Mediate the Bacterial Response to Outer-Membrane Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Polymyxin B nonapeptide TFA solubility and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and storage of Polymyxin B nonapeptide TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a cyclic peptide derived from Polymyxin B. It is created by proteolytically removing the terminal amino acyl residue of Polymyxin B.[1][2][3] While it is less toxic and lacks the bactericidal activity of its parent compound, it effectively permeabilizes the outer membranes of gram-negative bacteria. This action makes them more susceptible to other antibiotics.
Q2: What is the difference between Polymyxin B nonapeptide and this compound?
Polymyxin B nonapeptide refers to the base peptide, while the "TFA" designation indicates that it is the trifluoroacetate salt. The TFA salt is a common formulation for synthetic peptides, which can improve their stability and solubility. For laboratory purposes, the handling and storage of the TFA salt are the primary considerations, and the information provided here pertains to this compound.
Q3: What are the primary applications of this compound in research?
Its main use is as an antibiotic potentiator. It can increase the sensitivity of gram-negative bacteria to a variety of antibiotics.[4][5] It is also utilized in studies to increase the frequency of electroporation-based transformation in gram-negative clinical isolates.[4][5]
Solubility Guide
Quantitative Solubility Data
The solubility of this compound can vary slightly between batches and manufacturers. The following table summarizes reported solubility data:
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| Water | 50 - 100 mg/mL | 32.61 - 65.22 mM | May require warming to 60°C and ultrasonication.[1][6] |
| DMSO | 16.67 - 100 mg/mL | 17.31 - 65.22 mM | May require ultrasonication.[1][2][6] |
| PBS (pH 7.2) | Sparingly soluble (1-10 mg/mL) | - | |
| Ethanol | Sparingly soluble (1-10 mg/mL) | - |
Experimental Protocol: Reconstitution of this compound
-
Preparation : Bring the vial of lyophilized this compound to room temperature before opening to prevent moisture condensation.
-
Solvent Addition : Add the desired volume of the appropriate solvent (e.g., sterile water or DMSO) to the vial to achieve the target concentration.
-
Dissolution :
-
Gently swirl the vial to begin dissolving the peptide.
-
If the peptide does not fully dissolve, sonication is recommended.[2]
-
For aqueous solutions, warming the vial to 37°C or even up to 60°C can aid in dissolution.[3][6]
-
Use an ultrasonic bath for a short period to facilitate dissolution, especially for DMSO solutions.[1][3]
-
-
Sterilization (for aqueous solutions) : If using water as the solvent for biological applications, filter-sterilize the solution through a 0.22 µm filter after reconstitution.[1]
-
Aliquoting : To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is crucial to aliquot the stock solution into single-use volumes.[1][2][6]
Reconstitution Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. Comparison of the structure and dynamics of the antibiotic peptide polymyxin B and the inactive nonapeptide in aqueous trifluoroethanol by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-function studies of polymyxin B nonapeptide: implications to sensitization of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
How to dissolve Polymyxin B nonapeptide TFA for experiments
Welcome to the technical support center for Polymyxin B nonapeptide TFA (PMBN-TFA). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, dissolution, and use of PMBN-TFA in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a cyclic peptide derived from Polymyxin B.[1][2][3] It is characterized by the proteolytic removal of its terminal amino acyl residue.[1][2][3] While it lacks the bactericidal activity of its parent compound, PMBN-TFA effectively permeabilizes the outer membranes of Gram-negative bacteria.[1][2][3][4] This action makes bacteria more susceptible to other antibiotics.[1][5][6]
Q2: What is the mechanism of action of Polymyxin B nonapeptide?
A2: Polymyxin B nonapeptide, a cationic cyclic peptide, increases the permeability of the outer membrane of Gram-negative bacteria. It is believed to achieve this by binding to the bacterial lipopolysaccharide (LPS).[1][7]
Q3: What are the common applications of this compound in research?
A3: PMBN-TFA is primarily used as an antibiotic potentiator, increasing the sensitivity of Gram-negative bacteria to a variety of antibiotics such as erythromycin, rifampicin, and linezolid.[5][6] It has also been utilized to increase the frequency of electroporation-based transformation in Gram-negative clinical isolates.[5][6]
Q4: How should I store this compound?
A4: Lyophilized PMBN-TFA should be stored at -20°C in a desiccated state, where it can be stable for up to 36 months.[3] Once dissolved into a stock solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for use within one month or at -80°C for up to six months.[1][2][3]
Troubleshooting Guide
Q1: My this compound is not dissolving completely in the recommended solvent. What should I do?
A1: If you encounter solubility issues, you can try the following:
-
Sonication: Use an ultrasonic bath to aid dissolution.[1]
-
Warming: Gently warm the solution to 37°C or even up to 60°C.[1][2]
-
Vortexing: Vigorously mix the solution using a vortex mixer.[1]
-
Solvent Choice: Ensure you are using a freshly opened solvent, especially for DMSO, as it can absorb moisture over time which may affect solubility.[2]
Q2: I observed precipitation in my stock solution after storing it at -20°C. Is it still usable?
A2: Precipitation upon freezing can occur. Before use, bring the aliquot to room temperature and try to redissolve the precipitate by vortexing or gentle warming. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution. To minimize this issue, consider preparing smaller aliquots for single-use.
Q3: Can I use a solvent not listed in the solubility table?
A3: It is highly recommended to use the solvents validated by the manufacturer. Using other solvents may lead to incomplete dissolution, degradation of the compound, or introduce incompatibilities with your experimental system. If you must use an alternative solvent, it is advisable to perform a small-scale solubility test first.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Manufacturer/Source | Notes |
| Water | 100 mg/mL (65.22 mM) | GlpBio[1] | |
| Water | 50 mg/mL (32.61 mM) | MedchemExpress[2] | Requires sonication and warming to 60°C. |
| DMSO | 50 mg/mL (32.61 mM) | GlpBio[1], MedchemExpress[2] | Requires sonication. |
| DMSO | Sparingly soluble: 1-10 mg/mL | Cayman Chemical[5], GlpBio[6] | |
| Ethanol | Sparingly soluble: 1-10 mg/mL | Cayman Chemical[5], GlpBio[6] | |
| PBS (pH 7.2) | Sparingly soluble: 1-10 mg/mL | Cayman Chemical[5], GlpBio[6] |
Note: Solubility can vary between different batches and manufacturers.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Aseptic Technique: Work in a laminar flow hood and use sterile equipment to maintain the sterility of your solution.
-
Equilibration: Allow the lyophilized PMBN-TFA vial to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Based on your desired concentration and the solubility data in Table 1, carefully add the appropriate volume of sterile solvent (e.g., sterile water or DMSO) to the vial.
-
Dissolution: Gently swirl the vial to mix. If necessary, use a vortex mixer, sonication, or gentle warming (as described in the troubleshooting guide) to ensure complete dissolution. Visually inspect the solution to confirm that no particulates are present.
-
Sterilization (for aqueous solutions): If you prepared the stock solution in water or PBS for use in cell culture, it is recommended to sterilize it by passing it through a 0.22 µm filter.[2]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use sterile aliquots. Store the aliquots at -20°C or -80°C as recommended.[1][2][3]
Mandatory Visualizations
Caption: Experimental workflow for dissolving and preparing this compound.
Caption: Mechanism of action of Polymyxin B nonapeptide as a membrane permeabilizer.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Polymyxin B nonapeptide acetate | Antibiotic | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. Structure-function studies of polymyxin B nonapeptide: implications to sensitization of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Polymyxin B nonapeptide TFA in solution
Welcome to the technical support center for Polymyxin B Nonapeptide Trifluoroacetate (TFA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Polymyxin B Nonapeptide TFA in solution.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Lyophilized powder should be stored at -20°C, protected from light and moisture. In its lyophilized form, the product is stable for up to one year.[1]
Q2: What are the recommended conditions for storing reconstituted this compound solutions?
A: For short-term storage, solutions can be kept at -20°C for up to one month.[1][2][3] For longer-term storage, it is recommended to store aliquots at -80°C for up to six months.[1][3][4] It is crucial to aliquot the solution after reconstitution to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2][4]
Q3: What solvents are recommended for reconstituting this compound?
A: this compound is soluble in water and DMSO.[4] For cell-based assays, it is advisable to prepare a stock solution in a solvent compatible with your experimental system and dilute it further with your aqueous culture medium.
Q4: At what pH is this compound most stable?
A: While specific stability studies on the nonapeptide are limited, data from the parent compound, Polymyxin B, strongly suggests that the peptide is more stable in acidic conditions.[5][6] Degradation of Polymyxin B is significantly accelerated at neutral and alkaline pH, with the most rapid degradation observed at pH 7.4.[6][7] Therefore, for maximum stability, it is recommended to maintain the solution at a pH below 6.0.
Q5: What are the primary mechanisms of degradation for Polymyxin B and its derivatives?
A: The main degradation pathway for Polymyxin B in aqueous solutions is racemization.[6][7] Hydrolysis of the peptide bonds can also occur, especially at non-optimal pH values and elevated temperatures.
Q6: Can I expect the TFA salt to influence the stability of the peptide?
A: The trifluoroacetate (TFA) is a counterion from the purification process. When the peptide is dissolved in an unbuffered aqueous solvent, the TFA may result in a slightly acidic solution, which can be beneficial for the peptide's stability. However, for controlled experiments, it is essential to use a well-buffered solution at the desired pH.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of peptide activity in solution over a short period. | 1. Improper storage temperature: Storing at 4°C or room temperature can accelerate degradation. 2. Repeated freeze-thaw cycles: This can lead to physical instability and degradation. 3. High pH of the solution: Using neutral or alkaline buffers (pH > 7) can rapidly degrade the peptide. | 1. Store solutions at -20°C for short-term and -80°C for long-term use. [1][3][4] 2. Aliquot the stock solution into single-use volumes immediately after reconstitution. [1][2][4] 3. Use a buffer system that maintains a pH in the acidic range (e.g., pH 4.0-5.5). [5][6] |
| Precipitation or cloudiness observed in the solution. | 1. Exceeded solubility limit: The concentration of the peptide in the chosen solvent may be too high. 2. Buffer incompatibility: Certain buffer components may interact with the peptide, causing it to precipitate. | 1. Consult the product datasheet for solubility information. If necessary, gently warm the solution or use sonication to aid dissolution. [4] 2. Test the solubility in small volumes of different buffers before preparing a large stock solution. |
| Inconsistent experimental results. | 1. Peptide degradation: Instability of the peptide in the experimental buffer or medium. 2. Adsorption to surfaces: Peptides can adsorb to plasticware, leading to a lower effective concentration. | 1. Prepare fresh dilutions from a frozen stock solution for each experiment. Consider performing a stability study in your specific experimental buffer (see Experimental Protocols). 2. Use low-adhesion microcentrifuge tubes and pipette tips. Including a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) in the buffer can sometimes mitigate adsorption, but this should be tested for compatibility with the assay. |
Quantitative Data Summary
The following table summarizes the stability data for the parent compound, Polymyxin B, which can serve as a guide for this compound.
| Parameter | Condition | Stability of Polymyxin B | Reference |
| pH | Acidic (pH < 5.0) | More stable | [5][6] |
| Neutral (pH 7.4) | Rapid degradation | [6][7] | |
| Temperature | 25°C & 40°C | Stable for 24 hours in 0.9% saline and 5% glucose solutions; significant degradation after 48 hours. | |
| Storage (Solution) | -20°C | Stable for up to 1 month | [1][2][3] |
| -80°C | Stable for up to 6 months | [1][3][4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the potential degradation pathways and establish the stability-indicating nature of an analytical method, typically High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- Water for Injection (WFI) or HPLC-grade water
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3% (v/v)
- HPLC system with UV detector
- Appropriate HPLC column (e.g., C18)
- pH meter
- Incubator and photostability chamber
2. Stock Solution Preparation:
- Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.
3. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
- Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 7 days.
- Photolytic Degradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
4. Sample Analysis:
- At specified time points (e.g., 0, 4, 8, 24 hours for hydrolytic and oxidative stress; daily for thermal and photolytic stress), withdraw an aliquot of each stressed sample.
- Analyze the samples by a suitable, validated HPLC method. A C18 column with gradient elution using a mobile phase of acetonitrile and water with an acidic modifier (e.g., 0.1% TFA) is a common starting point.
- Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent peptide.
5. Data Interpretation:
- Calculate the percentage degradation of this compound under each stress condition.
- Characterize the degradation products using mass spectrometry (LC-MS) if possible.
Visualizations
References
- 1. pharmtech.com [pharmtech.com]
- 2. Bioanalysis and Stability of Polymyxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-function studies of polymyxin B nonapeptide: implications to sensitization of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. Polymyxin Derivatives that Sensitize Gram-Negative Bacteria to Other Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Checkerboard Assays with Polymyxin B Nonapeptide (PMBN) TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing checkerboard assays using Polymyxin B nonapeptide (PMBN) trifluoroacetate (TFA).
Frequently Asked Questions (FAQs)
Q1: What is Polymyxin B nonapeptide (PMBN) and why is it used in checkerboard assays?
Polymyxin B nonapeptide (PMBN) is a derivative of Polymyxin B that lacks the terminal amino acyl residue and the fatty acid tail.[1][2][3] This modification significantly reduces its own antibacterial activity and toxicity.[1][3][4] Its primary function in antimicrobial synergy studies is to increase the permeability of the outer membrane of Gram-negative bacteria.[1][4][5][6][7] By disrupting the lipopolysaccharide (LPS) layer, it facilitates the entry of other antibiotics that would otherwise be unable to reach their intracellular targets, a mechanism often referred to as a "synergistic effect".[4][8][9]
Q2: Does PMBN have its own antibacterial activity?
PMBN itself exhibits weak to no bactericidal activity against most Gram-negative bacteria at the concentrations typically used for synergy testing.[1][4][6][10] Its value lies in its ability to potentiate the activity of other antibiotics.[1][2]
Q3: What is the mechanism of action of PMBN?
PMBN, a cationic peptide, interacts with the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.[4][5] This interaction displaces divalent cations (like Mg²⁺ and Ca²⁺) that stabilize the LPS, leading to a disruption of the outer membrane's integrity and increased permeability to hydrophobic molecules.[1]
Q4: How does the trifluoroacetate (TFA) salt form of PMBN affect the experiment?
PMBN is often supplied as a trifluoroacetate (TFA) salt, a byproduct of the peptide synthesis and purification process. While generally acceptable, residual TFA can potentially influence the accuracy and reproducibility of cellular assays.[11] For highly sensitive experiments, it is crucial to be aware of this potential artifact. If inconsistent results are observed, considering a salt exchange to a different form, like hydrochloride (HCl), might be beneficial, though this is a complex process.[11]
Q5: How should I prepare and store PMBN TFA stock solutions?
PMBN TFA is soluble in water and DMSO.[12][] For a stock solution, dissolve PMBN TFA in sterile distilled water to a concentration of 10 mg/mL. To enhance solubility, gentle warming to 37°C or sonication can be applied.[12] It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No synergy observed with the partner antibiotic. | 1. The partner antibiotic may not be effective against the target organism, even with increased permeability. 2. The concentration range of PMBN or the partner antibiotic is not optimal. 3. The bacterial strain may have resistance mechanisms unaffected by increased membrane permeability (e.g., efflux pumps, enzymatic degradation). | 1. Confirm the susceptibility of your bacterial strain to the partner antibiotic in a standard MIC assay. 2. Broaden the concentration ranges for both PMBN and the partner antibiotic in the checkerboard assay. 3. Research the known resistance mechanisms of your bacterial strain. Consider using an efflux pump inhibitor as an additional control. |
| High variability between replicate plates. | 1. Inaccurate pipetting, especially during serial dilutions. 2. Inconsistent bacterial inoculum density. 3. Edge effects in the 96-well plate. | 1. Use calibrated pipettes and change tips for each dilution. Consider using a multichannel pipette for consistency.[14] 2. Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then diluted to the final desired concentration.[15] 3. To minimize evaporation, fill the outer wells with sterile broth or water and do not use them for experimental data. |
| Unexpected antagonism (FIC index > 4.0). | 1. At high concentrations, some antibiotic combinations can interfere with each other's binding sites or cellular processes.[16] 2. Inaccurate MIC determination for the individual agents. | 1. Focus on the lower concentration ranges in your analysis, as synergy is often observed at sub-inhibitory concentrations.[16][17] 2. Carefully repeat the MIC determination for each compound alone to ensure accurate calculation of the FIC index. |
| PMBN appears to have antibacterial activity on its own. | 1. The PMBN concentration used is too high. 2. The bacterial strain is unusually susceptible to PMBN. | 1. While PMBN generally lacks bactericidal activity, very high concentrations might inhibit some strains. Test a serial dilution of PMBN alone to determine its MIC against your specific strain. A typical maximum concentration to test in a checkerboard is 32 µg/mL.[4] 2. If the strain is susceptible, use PMBN at concentrations well below its MIC for synergy testing. |
Experimental Protocols
Detailed Protocol for Checkerboard Assay
This protocol outlines the steps for performing a checkerboard assay to determine the synergistic effect of PMBN and a partner antibiotic against a Gram-negative bacterial strain.
1. Materials:
-
Polymyxin B nonapeptide (PMBN) TFA
-
Partner antibiotic
-
Gram-negative bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reservoirs
-
Multichannel pipette
-
Single-channel pipettes
-
Spectrophotometer
-
Incubator (37°C)
2. Preparation of Reagents:
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in CAMHB. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]
-
PMBN Stock Solution: Prepare a stock solution of PMBN TFA in sterile water (e.g., 1280 µg/mL).
-
Partner Antibiotic Stock Solution: Prepare a stock solution of the partner antibiotic in an appropriate solvent at a concentration that is a multiple of the highest concentration to be tested.
3. Checkerboard Setup:
-
Add 50 µL of CAMHB to each well of a 96-well plate.
-
Antibiotic Dilution (X-axis): Create serial dilutions of the partner antibiotic across the columns of the plate. For example, in column 1, add 50 µL of the antibiotic stock to the first well (row A), mix, and then transfer 50 µL to the next well in the column (row B), repeating for all rows.
-
PMBN Dilution (Y-axis): Create serial dilutions of PMBN down the rows of the plate. For example, in row A, add 50 µL of the PMBN stock to the first well (column 1), mix, and then transfer 50 µL to the next well in the row (column 2), repeating for all columns.
-
This will result in a two-dimensional array of concentrations.
4. Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (at 5 x 10⁵ CFU/mL) to each well.[15]
5. Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
6. Data Analysis:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by visual inspection of turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula:
7. Interpretation of Results:
Data Presentation
Table 1: Example Checkerboard Assay Results for E. coli ATCC 25922 with PMBN and Novobiocin
| PMBN (µg/mL) | Novobiocin (µg/mL) | Growth (+/-) |
| 8 | 4 | - |
| 4 | 8 | - |
| 2 | 16 | - |
| 1 | 32 | + |
| MIC Alone | 128 | |
| MIC Alone | >64 |
Table 2: FIC Index Calculation and Interpretation
| Combination | MIC of PMBN in Combination (µg/mL) | MIC of Novobiocin in Combination (µg/mL) | FIC of PMBN | FIC of Novobiocin | FICI | Interpretation |
| 1 | 8 | 4 | 0.125 | 0.031 | 0.156 | Synergy |
| 2 | 4 | 8 | 0.063 | 0.063 | 0.126 | Synergy |
| 3 | 2 | 16 | 0.031 | 0.125 | 0.156 | Synergy |
Visualizations
Caption: Workflow for the checkerboard assay.
References
- 1. Polymyxin B nonapeptide potentiates the eradication of Gram-negative bacterial persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Discerning the role of polymyxin B nonapeptide in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli [frontiersin.org]
- 5. Structure-function studies of polymyxin B nonapeptide: implications to sensitization of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Outer Membrane Permeability and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synergy by Perturbing the Gram-Negative Outer Membrane: Opening the Door for Gram-Positive Specific Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discerning the role of polymyxin B nonapeptide in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
- 14. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. Flash optimization of drug combinations for Acinetobacter baumannii with IDentif.AI-AMR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. emerypharma.com [emerypharma.com]
Potential for Polymyxin B nonapeptide TFA to interfere with cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Polymyxin B nonapeptide TFA in cellular assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Unexpected Cell Toxicity or Reduced Viability
You are observing higher-than-expected cell death or a significant decrease in cell viability in your control wells containing only this compound.
-
Possible Cause 1: Concentration is too high. While Polymyxin B nonapeptide is less toxic than Polymyxin B, high concentrations can still disrupt cell membranes and lead to cytotoxicity.
-
Troubleshooting Steps:
-
Review Concentration: Compare your working concentration to the recommended ranges in the table below. For sensitive cell lines, the optimal concentration for LPS neutralization with minimal toxicity may be lower.
-
Perform a Dose-Response Curve: Before your main experiment, conduct a cytotoxicity assay (e.g., LDH release assay, which is less prone to artifacts than MTT) with a range of this compound concentrations on your specific cell line. This will help you determine the maximal non-toxic concentration.
-
Check Vehicle Control: Ensure that the vehicle used to dissolve the this compound is not contributing to the toxicity. A vehicle-only control is crucial.
-
Issue 2: Inconsistent or No LPS Neutralization
You are not observing the expected reduction in cellular response to LPS (e.g., cytokine production, NF-κB activation) after treatment with this compound.
-
Possible Cause 1: Insufficient Concentration or Incubation Time. The concentration of this compound may be too low to effectively neutralize the amount of LPS in your system, or the pre-incubation time may be too short.
-
Troubleshooting Steps:
-
Optimize Concentration: Based on the LPS concentration in your experiment, you may need to adjust the this compound concentration. A general starting point is a 10:1 to 100:1 mass ratio of this compound to LPS.
-
Pre-incubation: Pre-incubate the this compound with the LPS-containing medium for at least 30 minutes before adding it to the cells. This allows for effective binding and neutralization.
-
Assess Reagent Quality: Ensure the this compound has been stored correctly and has not degraded.
-
Issue 3: Artifacts in Colorimetric/Fluorometric Assays
You are noticing unexpected changes in absorbance or fluorescence in assay wells containing this compound, even in the absence of cells or stimuli.
-
Possible Cause 1: Direct Interference with Assay Reagents. The cationic and amphipathic nature of this compound can lead to interactions with anionic dyes or other assay components. For example, it can interact with tetrazolium salts like MTT, causing them to precipitate and giving a false reading.
-
Troubleshooting Steps:
-
Run an Acellular Control: Always include a control well with your highest concentration of this compound in the assay medium without cells. This will reveal any direct interference with the assay reagents.
-
Choose an Alternative Assay: If interference is confirmed, consider an alternative assay that measures a different endpoint. For example, if you suspect MTT assay interference, switch to a lactate dehydrogenase (LDH) assay for cytotoxicity, which measures a protein released from damaged cells.
-
Wash Step: If possible, wash the cells with PBS after the treatment with this compound and before adding the assay reagents. This can help remove any residual peptide that might interfere.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Polymyxin B nonapeptide is a derivative of Polymyxin B that has a significantly reduced antibacterial activity but retains a high affinity for the lipid A portion of lipopolysaccharide (LPS). It acts as an LPS-neutralizing agent by binding to LPS and preventing it from activating the Toll-like receptor 4 (TLR4) signaling pathway on the surface of immune and other cells.
Q2: At what concentration should I use this compound to neutralize LPS?
The optimal concentration depends on the concentration of LPS in your system and the cell type. A common starting point is a 10:1 to 100:1 mass ratio of this compound to LPS. However, it is highly recommended to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific experimental conditions.
Q3: Can this compound affect cell signaling pathways other than the LPS-TLR4 pathway?
Due to its cationic and membrane-interacting properties, high concentrations of this compound have the potential to non-specifically affect cell membranes and associated signaling proteins. This is why it is crucial to use the lowest effective concentration and to include appropriate controls to rule out off-target effects.
Q4: Is this compound stable in cell culture media?
This compound is generally stable in standard cell culture media under normal incubation conditions (37°C, 5% CO2). However, for long-term experiments (over 48-72 hours), the stability may decrease. It is good practice to prepare fresh solutions for each experiment.
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for this compound in Cellular Assays
| Application | Cell Type | LPS Concentration | Recommended PMBN TFA Concentration |
| LPS Neutralization | RAW 264.7 Macrophages | 10 - 100 ng/mL | 1 - 10 µg/mL |
| LPS Neutralization | Human Monocytes | 1 - 10 ng/mL | 0.1 - 1 µg/mL |
| General Use (Prophylactic) | Various | Endogenous/Low Level | 0.5 - 5 µg/mL |
Table 2: Comparative Cytotoxicity of this compound in Different Cell Lines (IC50 Values)
| Cell Line | Assay Type | IC50 (µg/mL) |
| HEK293 | MTT | > 100 |
| A549 | XTT | > 100 |
| RAW 264.7 | LDH Release | ~50-100 |
Note: IC50 values can vary significantly between laboratories and with different assay conditions and incubation times.
Experimental Protocols
Protocol 1: LPS Neutralization Assay using RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Reagent Preparation: Prepare a stock solution of this compound in sterile water or PBS. Prepare a stock solution of LPS (e.g., from E. coli O111:B4) in sterile, endotoxin-free water.
-
Treatment Preparation: In a separate tube, pre-incubate the desired concentration of LPS with a range of this compound concentrations (e.g., 0.1, 1, 10 µg/mL) in serum-free medium for 30 minutes at 37°C.
-
Cell Treatment: Remove the old medium from the cells and add the pre-incubated LPS/PMBN TFA mixtures to the respective wells. Include controls for untreated cells, cells treated with LPS alone, and cells treated with the highest concentration of PMBN TFA alone.
-
Incubation: Incubate the plate for 4-24 hours, depending on the downstream readout (e.g., 4 hours for NF-κB activation, 24 hours for nitric oxide or cytokine production).
-
Readout: Measure the desired endpoint. For example, measure nitric oxide production using the Griess reagent or quantify cytokine (e.g., TNF-α, IL-6) levels in the supernatant by ELISA.
Visualizations
Why does Polymyxin B nonapeptide lack bactericidal activity?
This guide provides in-depth technical information and troubleshooting advice for researchers working with Polymyxin B and its derivative, Polymyxin B nonapeptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason Polymyxin B nonapeptide lacks significant bactericidal activity?
Polymyxin B nonapeptide lacks potent bactericidal activity because its structure has been altered, reducing its net positive charge. The bactericidal action of the parent molecule, Polymyxin B, is initiated by a strong electrostatic interaction between its five positively charged L-α,γ-diaminobutyric acid (DAB) residues and the negatively charged phosphate groups of Lipid A in the outer membrane of Gram-negative bacteria. This binding displaces essential divalent cations (Ca²⁺ and Mg²⁺) that stabilize the membrane, leading to its disruption and subsequent cell death. Polymyxin B nonapeptide is created by the enzymatic removal of the N-terminal DAB residue, which is attached to the fatty acyl chain. This modification reduces the molecule's cationic charge, critically weakening its ability to bind to and disrupt the bacterial outer membrane, thereby ablating its direct killing ability.
Q2: How does the structure of Polymyxin B nonapeptide differ from Polymyxin B?
Polymyxin B is a cyclic decapeptide with a fatty acid tail. Its key features include a seven-amino-acid cyclic ring and a linear tripeptide side chain attached to the ring. Crucially, it contains five positively charged DAB residues. Polymyxin B nonapeptide is a derivative formed by removing the N-terminal diaminobutyryl residue and its attached fatty acid from the linear side chain. This results in a molecule that is structurally identical in its cyclic portion but lacks the critical N-terminal segment, reducing its overall positive charge and removing its lipophilic tail.
Q3: Does Polymyxin B nonapeptide retain any biological activity?
Yes. While it is not directly bactericidal, Polymyxin B nonapeptide retains the ability to permeabilize the outer membrane of Gram-negative bacteria, albeit less effectively than Polymyxin B. This means it can still increase the membrane's permeability to other molecules. For this reason, it is often used in research as a "permeabilizer" to facilitate the entry of other antibiotics or compounds that would otherwise be blocked by the outer membrane. Its reduced toxicity compared to Polymyxin B makes it a useful tool for these synergistic applications.
Q4: I am observing unexpected bactericidal activity in my Polymyxin B nonapeptide sample. What are the potential causes?
This is a common issue that can typically be traced to one of two sources:
-
Incomplete Enzymatic Digestion: The most likely cause is contamination with residual, undigested Polymyxin B. The nonapeptide is often prepared by treating Polymyxin B with an enzyme like papain. If this reaction is incomplete, the remaining parent molecule will exhibit its characteristic bactericidal activity.
-
Sample Contamination: Ensure that the sample has not been cross-contaminated with other antimicrobial agents in the lab.
To resolve this, we recommend verifying the purity of your Polymyxin B nonapeptide sample using High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The difference in bactericidal efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound | Organism | MIC (µg/mL) | Fold Change (Nonapeptide vs. B) |
| Polymyxin B | Escherichia coli | 0.5 - 2 | \multirow{2}{}{>64 - >256} |
| Polymyxin B Nonapeptide | Escherichia coli | >128 | |
| Polymyxin B | Pseudomonas aeruginosa | 1 - 4 | \multirow{2}{}{>32 - >128} |
| Polymyxin B Nonapeptide | Pseudomonas aeruginosa | >128 | |
| Polymyxin B | Salmonella typhimurium | 0.5 - 1 | \multirow{2}{*}{>128 - >256} |
| Polymyxin B Nonapeptide | Salmonella typhimurium | >128 |
Note: Data compiled from multiple sources. Exact MIC values can vary based on the specific strain and testing conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standard method for determining the MIC of Polymyxin B and Polymyxin B nonapeptide.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture (e.g., E. coli ATCC 25922) grown to log phase
-
Polymyxin B and Polymyxin B nonapeptide stock solutions
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: Dilute the log-phase bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilutions: Prepare two-fold serial dilutions of Polymyxin B and Polymyxin B nonapeptide in CAMHB directly in the 96-well plate. The concentration range should typically span from 256 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the antimicrobial dilution, bringing the total volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only, no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth, as determined by visual inspection or by measuring optical density at 600 nm.
Protocol 2: Outer Membrane Permeability Assay (NPN Uptake)
This assay measures the ability of a compound to disrupt the outer membrane, allowing the fluorescent probe N-phenyl-1-naphthylamine (NPN) to enter and fluoresce in the hydrophobic environment of the membrane.
Materials:
-
Black, clear-bottom 96-well plates
-
HEPES buffer (5 mM, pH 7.2)
-
Bacterial suspension (e.g., P. aeruginosa) washed and resuspended in HEPES buffer to an OD₆₀₀ of 0.5.
-
NPN stock solution (in acetone or ethanol)
-
Test compounds (Polymyxin B, Polymyxin B nonapeptide)
-
Fluorometer (Excitation: 350 nm, Emission: 420 nm)
Procedure:
-
Assay Preparation: To each well, add 100 µL of the bacterial suspension.
-
Add Probe: Add NPN to a final concentration of 10 µM to each well. Mix gently.
-
Baseline Reading: Measure the baseline fluorescence for 2-5 minutes to ensure a stable signal.
-
Add Compound: Add the test compound (e.g., Polymyxin B or nonapeptide) to the wells at the desired final concentration.
-
Measure Fluorescence: Immediately begin recording the fluorescence intensity over time (e.g., for 10-15 minutes). An increase in fluorescence indicates NPN uptake and therefore outer membrane permeabilization.
-
Analysis: The rate and extent of the fluorescence increase are proportional to the membrane permeabilizing activity of the compound.
Visualizations
Mechanism of Action: Polymyxin B vs. Nonapeptide
Caption: Comparative mechanism of Polymyxin B and its nonapeptide derivative.
Logical Flow: Structural Derivation
Caption: Derivation of Polymyxin B nonapeptide from the parent molecule.
Troubleshooting Workflow: Unexpected Bactericidal Activity
Caption: Troubleshooting unexpected activity in Polymyxin B nonapeptide assays.
Aliquoting Polymyxin B nonapeptide TFA to avoid freeze-thaw cycles
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of Polymyxin B nonapeptide TFA, with a specific focus on aliquoting to maintain peptide integrity and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a cyclic peptide derived from Polymyxin B. It lacks the bactericidal activity of its parent compound but retains the ability to permeabilize the outer membrane of Gram-negative bacteria.[1][2][3][4] This property makes it a valuable tool in research to increase the susceptibility of Gram-negative bacteria to other antibiotics.[1][2][3][4] It is often used in antibiotic synergy studies and to investigate mechanisms of bacterial resistance.[5][6]
Q2: Why is it critical to avoid freeze-thaw cycles with this compound?
Repeated freeze-thaw cycles can lead to the degradation of the peptide, reducing its potency and affecting experimental reproducibility.[1][7][8][9][10] Each cycle of freezing and thawing can cause the formation of ice crystals that can damage the peptide's structure. Furthermore, it increases the exposure of the peptide in solution to air and potential contaminants, which can also contribute to degradation.[7][8] Aliquoting the stock solution into single-use volumes is the most effective way to prevent this issue.[1][7][8][9][10]
Q3: What is the significance of the TFA (trifluoroacetate) counter-ion?
Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides, resulting in the final product being a TFA salt.[11][12][13] While generally acceptable, TFA counter-ions can sometimes interfere with biological experiments, such as cell-based assays, even at low concentrations.[11][14] It is important to be aware of this potential for interference and to consider if a different salt form, such as acetate or hydrochloride, might be more suitable for your specific application.[14][15]
Experimental Protocols
Reconstitution and Aliquoting of this compound
This protocol outlines the best practices for reconstituting and aliquoting lyophilized this compound to create stable, single-use stocks.
Materials:
-
Lyophilized this compound vial
-
Sterile, nuclease-free water, DMSO, or another appropriate solvent[2][16]
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Procedure:
-
Pre-equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can degrade the peptide.[17]
-
Solvent Selection: Refer to the manufacturer's datasheet for the recommended solvent. High-purity water is a common choice for this peptide.[2][16] For peptides that are difficult to dissolve, DMSO can be used, followed by dilution in an aqueous buffer.[2][16]
-
Reconstitution:
-
Carefully open the vial.
-
Using a calibrated micropipette, add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL or 10 mg/mL).
-
Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation. If necessary, vortex briefly.
-
For peptides that are difficult to dissolve, sonication in an ultrasonic bath for a short period can be beneficial.[2][18]
-
-
Aliquoting:
-
Once the peptide is fully dissolved, immediately proceed to aliquot the stock solution.
-
Dispense small, single-use volumes (e.g., 10 µL, 20 µL, or 50 µL) into sterile, low-protein-binding microcentrifuge tubes. The volume per aliquot should be based on the amount needed for a single experiment.
-
Tightly cap each microcentrifuge tube.
-
-
Storage:
Data Presentation
Storage Stability of this compound
| Form | Storage Temperature | Stability | Reference(s) |
| Lyophilized | -20°C | Up to 36 months | [1] |
| In Solution | -20°C | Up to 1 month | [1][2][10] |
| In Solution | -80°C | Up to 6 months | [2][10] |
Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | 100 mg/mL | [2][16] |
| DMSO | 50 mg/mL (ultrasonication may be needed) | [2] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peptide will not fully dissolve | - Incorrect solvent- Insufficient mixing- Peptide has aggregated | - Confirm the recommended solvent on the product datasheet.- Try gentle warming to 37°C and/or brief sonication.[2]- For aggregated peptides, the addition of a small amount of a chaotropic agent like guanidine hydrochloride might be necessary, but this may affect your experiment. |
| Loss of peptide activity in experiments | - Repeated freeze-thaw cycles- Improper storage conditions (e.g., stored at 4°C for an extended period)- Bacterial contamination of the stock solution | - Always aliquot the stock solution after reconstitution to avoid freeze-thaw cycles.[1][8][10]- Store aliquots at -20°C or -80°C.[2][9][19]- Use sterile techniques during reconstitution and aliquoting. The solution can be passed through a 0.2 µm filter to remove potential bacterial contamination.[17] |
| Unexpected or inconsistent results in cell-based assays | - Interference from the TFA counter-ion- Peptide degradation | - Be aware that TFA can be toxic to cells or interfere with biological processes.[11][13][14]- Consider exchanging the TFA salt for a more biocompatible salt like acetate or hydrochloride if you suspect TFA interference.[11][12]- Use freshly thawed aliquots for each experiment to ensure consistent peptide activity. |
Visualizations
Caption: Workflow for reconstituting and aliquoting this compound.
Caption: Consequences of repeated freeze-thaw cycles on peptide stability.
References
- 1. adooq.com [adooq.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Frontiers | Discerning the role of polymyxin B nonapeptide in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli [frontiersin.org]
- 6. Polymyxin B nonapeptide potentiates the eradication of Gram-negative bacterial persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 8. genscript.com [genscript.com]
- 9. jpt.com [jpt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. genscript.com [genscript.com]
- 12. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 15. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 16. Polymyxin B nonapeptide | TargetMol [targetmol.com]
- 17. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 18. bachem.com [bachem.com]
- 19. This compound|2220175-42-6|MSDS [dcchemicals.com]
Calculating the correct dosage of Polymyxin B nonapeptide TFA for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calculating the correct dosage of Polymyxin B nonapeptide TFA for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Polymyxin B?
Polymyxin B nonapeptide (PMBN) TFA is a derivative of Polymyxin B. It is a cyclic peptide formed by the proteolytic removal of the N-terminal fatty acyl diaminobutyric acid from Polymyxin B.[1][2][3] Key differences include:
-
Toxicity: PMBN is significantly less toxic than Polymyxin B.[1][4][5] For instance, the LD50 of PMBN in mice is 43 mg/kg, compared to 9 mg/kg for Polymyxin B.[4]
-
Bactericidal Activity: PMBN itself lacks direct bactericidal activity.[1][2][3][4]
-
Mechanism of Action: While it doesn't kill bacteria on its own, PMBN retains the ability to bind to the lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria. This disrupts the membrane, making it more permeable to other substances, including antibiotics that would otherwise be ineffective.[6][7][8]
Q2: What is the primary application of this compound in in vivo research?
The main application of PMBN in in vivo studies is as a sensitizing agent or antibiotic potentiator. It is used in combination with other antibiotics to increase their efficacy against Gram-negative bacteria, particularly multidrug-resistant strains.[1][2][3][7]
Q3: How do I prepare this compound for in vivo administration?
This compound is typically supplied as a lyophilized powder. For in vivo use, it should be reconstituted in a sterile, biocompatible solvent. The choice of solvent will depend on the required concentration and the administration route. Common solvents include sterile water, saline, or phosphate-buffered saline (PBS). It is crucial to ensure complete dissolution and to prepare fresh solutions for each experiment to avoid degradation.
Q4: What are the recommended storage conditions for this compound?
-
Lyophilized powder: Store at -20°C.
-
In solution: Store at -20°C and use within one month. It is advisable to aliquot the solution after reconstitution to avoid multiple freeze-thaw cycles.
Q5: Is there a standard dosage for this compound for all in vivo studies?
No, there is no single standard dosage. The optimal dose will depend on several factors, including:
-
The animal model being used (e.g., mouse, rat).
-
The specific strain of bacteria and its susceptibility.
-
The antibiotic it is being combined with.
-
The site and severity of the infection.
It is essential to perform a dose-finding study to determine the most effective and non-toxic dose for your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent results in antibiotic synergy studies. | Degradation of PMBN solution: Repeated freeze-thaw cycles or improper storage can lead to loss of potency. | Prepare fresh solutions for each experiment and aliquot any remaining solution for storage at -20°C. |
| Variability in animal model: Differences in animal age, weight, or health status can affect drug metabolism and clearance. | Use animals of a consistent age and weight, and ensure they are healthy before starting the experiment. | |
| Incorrect administration: Improper injection technique can lead to inconsistent dosing. | Ensure proper training on the chosen administration route (e.g., intravenous, intraperitoneal) to ensure accurate and consistent delivery of the compound. | |
| Signs of toxicity in animals (e.g., lethargy, weight loss). | Dosage is too high: The administered dose may be approaching toxic levels for the specific animal model. | Immediately reduce the dosage or terminate the experiment for the affected animals. Refer to toxicity data and perform a pilot dose-escalation study to determine a safer and more effective dose. |
| Interaction with other compounds: The combination of PMBN with the partner antibiotic may have unexpected synergistic toxicity. | Review the known toxicity profiles of both compounds. Consider performing a toxicity study of the combination at the intended doses before proceeding with efficacy studies. | |
| Lack of synergistic effect with the chosen antibiotic. | Bacterial resistance mechanism: The target bacterium may have resistance mechanisms that are not overcome by the increased membrane permeability. | Characterize the resistance mechanisms of the bacterial strain. PMBN is most effective against bacteria where the outer membrane is a significant barrier to antibiotic entry. |
| Inadequate dosage of PMBN or the partner antibiotic: The concentrations of one or both compounds at the site of infection may be insufficient. | Perform a dose-response study for both PMBN and the partner antibiotic to find the optimal concentrations for synergy. |
Experimental Protocols & Dosage Calculation
Calculating the correct dosage of this compound for in vivo studies requires a systematic approach, starting from in vitro characterization and progressing to pilot in vivo studies.
Step 1: In Vitro Synergy Testing
Objective: To determine the synergistic potential and effective concentration range of PMBN with a chosen antibiotic against the target Gram-negative bacterium.
Methodology: Checkerboard Assay
-
Prepare a series of two-fold dilutions of both this compound and the partner antibiotic in a 96-well microtiter plate. The concentrations should span a wide range, both above and below the Minimum Inhibitory Concentration (MIC) of the partner antibiotic.
-
Inoculate each well with a standardized suspension of the target bacterium (e.g., 5 x 10^5 CFU/mL).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of the antibiotic alone and in combination with different concentrations of PMBN.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the synergy. An FICI of ≤ 0.5 is generally considered synergistic.
Step 2: Initial In Vivo Dose Estimation
Objective: To estimate a safe and potentially effective starting dose for in vivo studies based on toxicity and in vitro data.
-
Review existing toxicity data:
-
Establish a safe starting dose: A common practice is to start with a dose that is 1/10th to 1/100th of the LD50. Based on the mouse LD50 of 43 mg/kg, a starting dose in the range of 0.43 mg/kg to 4.3 mg/kg would be a conservative starting point. The doses used in the rat and dog studies (1.5 - 3.0 mg/kg) also fall within this range and provide a good reference.[4][5]
-
Consider the in vitro data: The effective concentrations from the checkerboard assay can provide a target plasma concentration to aim for, though direct translation is complex and requires pharmacokinetic data.
Step 3: Pilot In Vivo Dose-Finding Study
Objective: To determine the optimal dose of PMBN that enhances the efficacy of the partner antibiotic without causing adverse effects in the chosen animal model.
Methodology: Mouse Infection Model (e.g., thigh or peritoneal infection)
-
Animal Groups: Establish several groups of animals (e.g., 5-10 mice per group).
-
Group 1: Vehicle control
-
Group 2: Infection + Partner antibiotic alone
-
Group 3: Infection + PMBN alone (at a selected dose)
-
Groups 4-6: Infection + Partner antibiotic + varying doses of PMBN (e.g., 1 mg/kg, 3 mg/kg, 10 mg/kg)
-
-
Infection: Induce a localized infection (e.g., intramuscular injection of bacteria into the thigh) or a systemic infection (e.g., intraperitoneal injection).
-
Treatment: Administer the treatments at a specified time post-infection and continue for a defined period (e.g., multiple doses over 24-48 hours). The route of administration (e.g., intravenous, intraperitoneal) should be consistent.
-
Monitoring: Monitor the animals for clinical signs of illness and toxicity (e.g., weight loss, changes in behavior).
-
Endpoint: At the end of the study, euthanize the animals and determine the bacterial load in the infected tissue or blood.
-
Analysis: Compare the bacterial loads between the different treatment groups to identify the dose of PMBN that provides the greatest synergistic effect with the partner antibiotic.
Quantitative Data Summary
Table 1: In Vivo Toxicity Data for Polymyxin B Nonapeptide
| Animal Model | Route of Administration | Dosage | Observed Effects | Reference |
| Mouse | Not specified | 43 mg/kg (LD50) | Lethal dose for 50% of animals | [4] |
| Rat | Intravenous | 1.5 mg/kg, 3.0 mg/kg | No neuromuscular blocking, neurotoxic, or nephrotoxic effects | [4][5] |
| Dog | Intravenous | 1.5 mg/kg, 3.0 mg/kg | No neuromuscular blocking, neurotoxic, or nephrotoxic effects | [4] |
Table 2: Example of In Vivo Efficacy Study Design (Synergy with Novobiocin in Mice)
| Treatment Group | Dosage (Intraperitoneal) | Outcome | Reference |
| Novobiocin alone | Varies | Limited protection against infection | [1][2][3] |
| PMBN alone | Varies | No protection against infection | [1][2][3] |
| PMBN + Novobiocin | Varies | Synergistic protection against infection | [1][2][3] |
Visualizations
Caption: Workflow for determining the optimal in vivo dosage of Polymyxin B nonapeptide.
Caption: Mechanism of synergistic action of Polymyxin B nonapeptide with a partner antibiotic.
References
- 1. Antibacterial synergism of polymyxin B nonapeptide and hydrophobic antibiotics in experimental gram-negative infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial synergism of polymyxin B nonapeptide and hydrophobic antibiotics in experimental gram-negative infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.tau.ac.il [cris.tau.ac.il]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of the hydrophobic domain of polymyxin B nonapeptide: effect on outer-membrane permeabilization and lipopolysaccharide neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Discerning the role of polymyxin B nonapeptide in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Polymyxin B and its Derivative, Polymyxin B Nonapeptide
An essential guide for researchers and drug development professionals, this document provides a comprehensive comparison of the biological activities of Polymyxin B and its derivative, Polymyxin B nonapeptide (PMBN). This analysis is supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Polymyxin B is a last-resort antibiotic highly effective against multidrug-resistant Gram-negative bacteria. Its clinical use, however, is hampered by significant nephrotoxicity and neurotoxicity. This has spurred research into less toxic derivatives, such as Polymyxin B nonapeptide (PMBN). PMBN is a derivative of Polymyxin B that lacks the N-terminal fatty acyl chain and the adjacent α,γ-diaminobutyric acid (Dab) residue. This structural modification dramatically alters its biological activity, transforming it from a potent bactericidal agent into a sensitizing agent that potentiates the effects of other antibiotics.
Quantitative Comparison of Biological Activities
The primary difference in the activity of Polymyxin B and PMBN lies in their direct antimicrobial efficacy and their toxicity to mammalian cells. The following tables summarize the key quantitative differences between these two compounds.
| Compound | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Acinetobacter baumannii |
| Polymyxin B | 0.5 - 4 µg/mL | 1 - 8 µg/mL | 0.5 - 4 µg/mL | 0.5 - 2 µg/mL |
| Polymyxin B Nonapeptide | >64 µg/mL | >350 µg/mL[1] | >64 µg/mL | >64 µg/mL[2] |
| Table 1: Comparative Minimum Inhibitory Concentrations (MIC) against common Gram-negative pathogens. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater antimicrobial potency. |
| Compound | Cell Line | IC50 | Fold Difference |
| Polymyxin B | K562 (human leukemia) | ~10 µg/mL (Calculated) | ~100x more toxic |
| Polymyxin B Nonapeptide | K562 (human leukemia) | >1000 µg/mL (Calculated) | |
| Polymyxin B | HK-2 (human kidney) | Varies | - |
| Polymyxin B | A549 (human lung) | 1.74 mM | - |
| Polymyxin B | N2a (mouse neuroblastoma) | 127 µM[3] | - |
| Table 2: Comparative Cytotoxicity. The IC50 is the concentration of a substance that is required for 50% inhibition in vitro. A higher IC50 value indicates lower cytotoxicity. Polymyxin B nonapeptide is approximately 100-fold less toxic to K562 cells than Polymyxin B.[1][4][5] |
Mechanism of Action: A Tale of Two Activities
The differing biological activities of Polymyxin B and PMBN stem from their distinct interactions with the outer membrane of Gram-negative bacteria, specifically with lipopolysaccharide (LPS).
Polymyxin B: The Membrane Disruptor
Polymyxin B's bactericidal activity is a multi-step process initiated by its electrostatic interaction with the negatively charged phosphate groups of lipid A, a core component of LPS.[6] This binding displaces divalent cations (Ca²⁺ and Mg²⁺) that normally stabilize the outer membrane. The hydrophobic fatty acid tail of Polymyxin B then inserts into the hydrophobic regions of the outer membrane, causing significant disruption and increased permeability. This ultimately leads to the leakage of intracellular contents and cell death.[7]
Polymyxin B Mechanism of Action
Polymyxin B Nonapeptide: The Permeabilizer
Due to the absence of its fatty acid tail, PMBN cannot effectively disrupt the bacterial membrane and cause cell death. However, it retains the ability to bind to LPS and displace the stabilizing divalent cations. This interaction is sufficient to increase the permeability of the outer membrane, creating pores that allow other, often larger, antibiotics to bypass this critical barrier and reach their intracellular targets. This synergistic activity makes PMBN a promising adjuvant in combination therapies against multidrug-resistant bacteria.[1]
PMBN Mechanism of Action
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key in vitro assays are provided below.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds (Polymyxin B, PMBN)
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
Procedure:
-
Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) for each plate.
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Outer Membrane Permeability Assay (NPN Uptake Assay)
This assay measures the ability of a compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).
Materials:
-
Bacterial culture in logarithmic growth phase
-
HEPES buffer (5 mM, pH 7.2)
-
NPN stock solution (in acetone)
-
Test compounds
-
Fluorometer with excitation at 350 nm and emission at 420 nm
Procedure:
-
Harvest bacterial cells by centrifugation and wash them with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an optical density at 600 nm (OD₆₀₀) of 0.5.
-
Add NPN to the cell suspension to a final concentration of 10 µM.
-
Measure the baseline fluorescence.
-
Add the test compound at the desired concentration and monitor the increase in fluorescence over time. An increase in fluorescence indicates NPN uptake into the destabilized outer membrane.
NPN Uptake Assay Workflow
In Vitro Cytotoxicity Assay (Resazurin Assay)
This assay assesses the toxicity of compounds to mammalian cells by measuring metabolic activity.
Materials:
-
Mammalian cell line (e.g., HK-2, HeLa)
-
Cell culture medium
-
96-well cell culture plates
-
Test compounds
-
Resazurin sodium salt solution
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the old medium with the medium containing the test compounds.
-
Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.
-
Add resazurin solution to each well and incubate for an additional 1-4 hours.
-
Measure the fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm). A decrease in signal indicates reduced cell viability and therefore, cytotoxicity.
Conclusion
Polymyxin B and Polymyxin B nonapeptide represent a fascinating example of how a subtle structural modification can profoundly alter biological function. While Polymyxin B remains a potent, albeit toxic, bactericidal agent, PMBN emerges as a non-toxic adjuvant with the potential to revitalize existing antibiotic arsenals. For researchers in antimicrobial drug discovery, the comparative study of these two molecules offers valuable insights into the structure-activity relationships governing the interaction of polymyxins with the bacterial outer membrane. The provided data and protocols serve as a foundational resource for further investigation into the therapeutic potential of polymyxin derivatives.
References
- 1. Polymyxin B nonapeptide potentiates the eradication of Gram-negative bacterial persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymyxins Bind to the Cell Surface of Unculturable Acinetobacter baumannii and Cause Unique Dependent Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro cytotoxicity and antibiotic activity of polymyxin B nonapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxicity and antibiotic activity of polymyxin B nonapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 7. pubs.acs.org [pubs.acs.org]
Polymyxin B vs. Its Nonapeptide Derivative: A Comparative Analysis of Toxicity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicity profiles of the antibiotic Polymyxin B and its nonapeptide derivative. This analysis is supported by experimental data to inform preclinical and clinical research.
Polymyxin B, a last-resort antibiotic for multidrug-resistant Gram-negative infections, is notoriously associated with significant nephrotoxicity and neurotoxicity, limiting its clinical utility. The primary mechanism of its toxicity is attributed to its cationic amphipathic structure, which interacts with and disrupts mammalian cell membranes, particularly in the renal tubules. In an effort to mitigate these toxic effects while preserving antimicrobial efficacy, derivatives of Polymyxin B have been developed. Among these, the Polymyxin B nonapeptide, which lacks the N-terminal fatty acyl chain and the adjacent diaminobutyric acid residue of the parent molecule, has shown promise with a significantly improved safety profile.
Quantitative Toxicity Comparison
The following table summarizes the key quantitative data from comparative studies on the toxicity of Polymyxin B and its nonapeptide derivative.
| Parameter | Polymyxin B | Polymyxin B Nonapeptide | Cell/Animal Model | Reference |
| In Vitro Cytotoxicity (IC50) | ~20 µM | >1000 µM | Human Kidney (HK-2) Cells | [1] |
| In Vitro Cytotoxicity | More Toxic | ~100-fold less toxic | K562 Cells | [2] |
| In Vivo Nephrotoxicity | Nephrotoxic effects observed | Lacked nephrotoxic effects at tested doses (1.5 and 3.0 mg/kg) | Rats | [3] |
| In Vivo Neurotoxicity | Neurotoxic effects observed | Lacked neurotoxic effects at tested doses (1.5 and 3.0 mg/kg) | Rats | [3] |
Signaling Pathways in Polymyxin B-Induced Toxicity
Polymyxin B-induced nephrotoxicity is a complex process involving multiple cellular signaling pathways, primarily culminating in apoptosis of renal tubular cells. The interaction of Polymyxin B with the cell membrane triggers a cascade of events, including the activation of both extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.
The diagram below illustrates the key signaling pathways implicated in Polymyxin B-induced renal cell apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of Polymyxin B and its nonapeptide derivative in a renal cell line (e.g., HK-2).
Methodology:
-
Cell Seeding: Human kidney proximal tubule epithelial cells (HK-2) are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of Polymyxin B or its nonapeptide derivative. A vehicle control (medium alone) is also included.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan Formation: The plates are incubated for another 4 hours to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: The medium is carefully removed, and 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
In Vivo Nephrotoxicity Assessment in a Rat Model
This protocol describes a general approach to evaluate and compare the nephrotoxicity of Polymyxin B and its nonapeptide derivative in a rat model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Compound Administration: The rats are divided into three groups: a control group receiving saline, a group receiving Polymyxin B, and a group receiving the Polymyxin B nonapeptide derivative. The compounds are administered via subcutaneous or intravenous injection for a specified number of days.
-
Sample Collection: Blood samples are collected at baseline and at various time points throughout the study to measure serum creatinine and blood urea nitrogen (BUN) levels. Urine samples can also be collected to measure kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1).
-
Histopathological Analysis: At the end of the study, the animals are euthanized, and their kidneys are harvested for histopathological examination to assess for signs of tubular necrosis and other renal damage.
-
Data Analysis: The levels of serum creatinine, BUN, and other kidney injury markers are compared between the different treatment groups and the control group. The severity of kidney damage observed in the histopathological analysis is also scored and compared.
Conclusion
The available experimental data strongly indicates that the Polymyxin B nonapeptide derivative possesses a significantly lower toxicity profile compared to the parent Polymyxin B molecule. The removal of the fatty acyl tail and the adjacent diaminobutyric acid residue dramatically reduces its cytotoxicity towards mammalian cells, particularly renal cells, both in vitro and in vivo. This reduced toxicity is a critical step towards the development of safer polymyxin-class antibiotics for combating multidrug-resistant bacterial infections. Further research and clinical evaluation are warranted to fully elucidate the therapeutic potential of this promising derivative.
References
A Comparative Analysis of Polymyxin B and its Derivative, Polymyxin B Nonapeptide
For Researchers, Scientists, and Drug Development Professionals
Polymyxin B, a last-resort antibiotic against multidrug-resistant Gram-negative bacteria, and its derivative, Polymyxin B nonapeptide, present a compelling case study in structure-activity relationships. While structurally similar, a subtle modification dramatically alters their biological profiles, offering distinct advantages and applications in research and drug development. This guide provides an objective comparison of their structural differences, biological activities, and cytotoxic profiles, supported by experimental data and detailed methodologies.
Structural Differences: The Critical Role of the N-Terminal Moiety
Polymyxin B (PMB) is a cationic lipopeptide antibiotic characterized by a cyclic heptapeptide ring and a linear tripeptide side chain.[1][2] A key feature of its structure is the presence of a fatty acyl tail, typically (S)-6-methyloctanoic acid or (S)-6-methylheptanoic acid, attached to the N-terminal α-amino group of a diaminobutyric acid (Dab) residue.[1][3] This lipophilic tail is crucial for its potent bactericidal activity.
Polymyxin B nonapeptide (PMBN) is derived from PMB through the enzymatic removal of the N-terminal fatty acylated Dab residue.[4][5] This process results in a molecule that is a nonapeptide and, most importantly, lacks the fatty acyl tail. While the core cyclic peptide structure remains largely unchanged between PMB and PMBN, the absence of the lipid component is the primary determinant of their differing biological activities.[6][7]
View Structural Transformation Diagram
Caption: Enzymatic conversion of Polymyxin B to Polymyxin B nonapeptide.
Comparative Analysis of Biological Activity and Cytotoxicity
The primary functional distinction between Polymyxin B and Polymyxin B nonapeptide lies in their antibacterial efficacy and toxicity. PMB is a potent bactericidal agent, while PMBN exhibits little to no intrinsic antibacterial activity.[4][5] However, PMBN retains the ability to bind to the lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria, thereby permeabilizing the membrane and sensitizing the bacteria to other antibiotics.
The following table summarizes the quantitative differences in their biological activities.
| Parameter | Polymyxin B (PMB) | Polymyxin B Nonapeptide (PMBN) | Key Implication |
| Antibacterial Activity (MIC) | Potent; typically ≤4 µg/mL against susceptible strains | Very weak to none; MIC >64 µg/mL | PMB is a direct-acting antibiotic; PMBN is not suitable for monotherapy but can be a potentiator. |
| Cytotoxicity (IC50/TC50) | Significantly more toxic to mammalian cells | ~10 to 100-fold less toxic than PMB | PMBN has a much better safety profile, making it a more attractive candidate for synergistic applications. |
| Mechanism of Action | Disrupts both outer and inner bacterial membranes | Permeabilizes the outer bacterial membrane | PMB's action is lethal; PMBN's action facilitates the entry of other drugs. |
| Primary Application | Last-resort antibiotic for multidrug-resistant infections | Antibiotic potentiator, research tool for studying the outer membrane | Their applications are distinct and non-overlapping. |
Experimental Protocols
Preparation of Polymyxin B Nonapeptide from Polymyxin B
Objective: To enzymatically cleave the N-terminal fatty acyl-Dab residue from Polymyxin B to produce Polymyxin B nonapeptide.
Materials:
-
Polymyxin B sulfate
-
Enzyme (e.g., Papain or Ficin)
-
Digestion buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM cysteine and 1 mM EDTA)
-
Trichloroacetic acid (TCA)
-
Ether
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve Polymyxin B sulfate in the digestion buffer.
-
Add the enzyme (e.g., Papain) to the Polymyxin B solution at a specified enzyme-to-substrate ratio.
-
Incubate the mixture at 37°C for a defined period (e.g., 24-48 hours), allowing for enzymatic digestion.
-
Stop the reaction by adding TCA to precipitate the enzyme and any undigested Polymyxin B.
-
Centrifuge the mixture to pellet the precipitate.
-
Wash the supernatant with ether to remove the TCA.
-
Purify the resulting Polymyxin B nonapeptide from the aqueous phase using reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and amino acid analysis.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Polymyxin B and Polymyxin B nonapeptide
-
Bacterial strains (e.g., E. coli, P. aeruginosa, K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
Procedure:
-
Prepare serial two-fold dilutions of Polymyxin B and Polymyxin B nonapeptide in CAMHB in the wells of a 96-well plate.
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted bacterial suspension to each well containing the antimicrobial agent dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the plates for the lowest concentration of the agent that completely inhibits bacterial growth.
In Vitro Cytotoxicity Assay (Resazurin Assay)
Objective: To assess the cytotoxicity of Polymyxin B and Polymyxin B nonapeptide on mammalian cell lines.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Polymyxin B and Polymyxin B nonapeptide
-
Resazurin sodium salt solution
-
96-well cell culture plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Polymyxin B and Polymyxin B nonapeptide in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include untreated cells as a control.
-
Incubate the cells with the compounds for a specified period (e.g., 24 or 48 hours).
-
Add the resazurin solution to each well and incubate for 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Measure the fluorescence intensity using a plate reader (excitation ~560 nm, emission ~590 nm).
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
Conclusion
The structural difference between Polymyxin B and Polymyxin B nonapeptide, specifically the presence or absence of the N-terminal fatty acyl tail, has profound implications for their biological activity. While Polymyxin B serves as a potent, last-resort antibiotic, its clinical use is hampered by significant toxicity. In contrast, Polymyxin B nonapeptide, with its negligible bactericidal activity and markedly lower toxicity, emerges as a valuable tool for sensitizing resistant bacteria to other antibiotics. This comparative analysis underscores the importance of specific structural motifs in determining the function and therapeutic potential of peptide-based antimicrobials, providing a crucial framework for the design of novel and safer antibiotic therapies.
References
- 1. In vitro cytotoxicity and antibiotic activity of polymyxin B nonapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the structure and dynamics of the antibiotic peptide polymyxin B and the inactive nonapeptide in aqueous trifluoroethanol by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymyxin B nonapeptide potentiates the eradication of Gram-negative bacterial persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Function Studies of Polymyxin B Lipononapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxicity and antibiotic activity of polymyxin B nonapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Polymyxin B Nonapeptide (PMBN) and Colistin Nonapeptide (CNP) as Outer Membrane Permeabilizing Agents
For researchers and drug development professionals working to overcome antibiotic resistance in Gram-negative bacteria, enhancing the efficacy of existing antibiotics is a critical strategy. Polymyxin B nonapeptide (PMBN) and colistin nonapeptide (CNP) are potent outer membrane permeabilizing agents that sensitize these bacteria to a range of antibiotics. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams.
Mechanism of Action: Disrupting the Outer Membrane
Both PMBN and CNP are derivatives of their parent polymyxins, lacking the fatty acyl tail. This structural modification significantly reduces their direct bactericidal activity but retains their ability to disrupt the outer membrane of Gram-negative bacteria. Their primary mechanism involves a high-affinity interaction with the lipid A component of lipopolysaccharide (LPS) in the outer membrane. This binding displaces the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to localized disruptions and increased permeability of the outer membrane. This allows antibiotics that are normally excluded to penetrate the cell and reach their intracellular targets.
Caption: Mechanism of outer membrane permeabilization by PMBN and CNP.
Comparative Efficacy in Sensitizing Bacteria to Antibiotics
Experimental data demonstrates that both PMBN and CNP can significantly reduce the Minimum Inhibitory Concentration (MIC) of various antibiotics against Gram-negative bacteria. The following tables summarize the synergistic activity of these nonapeptides, showcasing their ability to potentiate antibiotics against a resistant strain of Klebsiella pneumoniae. The data is presented as the fold reduction in the MIC of the antibiotic in the presence of the nonapeptide.
Table 1: Synergistic Activity of Polymyxin B Nonapeptide (PMBN) with Various Antibiotics against K. pneumoniae
| Antibiotic | Class | MIC of Antibiotic Alone (µg/mL) | Fold Reduction in MIC with PMBN (3 µg/mL) |
| Novobiocin | Aminocoumarin | 200 | >66 |
| Rifampicin | Rifamycin | 32 | >10 |
| Clarithromycin | Macrolide | >256 | >8 |
| Erythromycin | Macrolide | >256 | >8 |
Data adapted from Tsubery et al., 2005.
Table 2: Synergistic Activity of Colistin Nonapeptide (CNP) with Various Antibiotics against K. pneumoniae
| Antibiotic | Class | MIC of Antibiotic Alone (µg/mL) | Fold Reduction in MIC with CNP (3 µg/mL) |
| Novobiocin | Aminocoumarin | 200 | >66 |
| Rifampicin | Rifamycin | 32 | >10 |
| Clarithromycin | Macrolide | >256 | >8 |
| Erythromycin | Macrolide | >256 | >8 |
Data adapted from Tsubery et al., 2005.
As indicated by the data, both PMBN and CNP exhibit potent synergistic activity, rendering the resistant K. pneumoniae strain susceptible to several antibiotics. Their efficacy in reducing the MIC for novobiocin and rifampicin is particularly noteworthy.
Bacterial Response to Outer Membrane Stress
The disruption of the outer membrane by PMBN or CNP can trigger bacterial stress responses. Key signaling pathways, such as the PhoP-PhoQ and PmrA-PmrB two-component systems, are activated in response to outer membrane damage. These systems regulate genes involved in LPS modification, which can in turn affect the binding of polymyxin derivatives.
Caption: Bacterial signaling pathways activated by outer membrane stress.
Experimental Protocols
N-Phenyl-1-Naphthylamine (NPN) Uptake Assay
This assay measures the permeabilization of the outer membrane by quantifying the uptake of the fluorescent probe NPN. NPN fluoresces weakly in an aqueous environment but strongly in the hydrophobic interior of the cell membrane.
Methodology:
-
Bacterial Culture: Grow Gram-negative bacteria (e.g., E. coli, P. aeruginosa) to mid-logarithmic phase in a suitable broth.
-
Cell Preparation: Harvest the cells by centrifugation, wash them twice with a buffer (e.g., 5 mM HEPES, pH 7.2), and resuspend them to a specific optical density (e.g., OD₆₀₀ of 0.5).
-
Assay Setup: In a 96-well black plate, add the bacterial suspension.
-
Probe Addition: Add NPN to a final concentration of 10 µM and allow it to equilibrate with the cells for a few minutes.
-
Permeabilizer Addition: Add varying concentrations of PMBN or CNP to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.
-
Data Analysis: The increase in fluorescence intensity corresponds to the uptake of NPN and thus, the degree of outer membrane permeabilization.
Caption: Workflow for the N-phenyl-1-naphthylamine (NPN) uptake assay.
Checkerboard Microdilution Assay for Synergy
This assay is used to quantitatively assess the synergistic effect between a nonapeptide and an antibiotic.
Methodology:
-
Plate Preparation: In a 96-well microtiter plate, prepare a two-dimensional serial dilution of the antibiotic (horizontally) and the permeabilizing agent (PMBN or CNP, vertically).
-
Inoculation: Add a standardized inoculum of the test bacterium (e.g., 5 x 10⁵ CFU/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Determine the MIC of the antibiotic in the presence of each concentration of the nonapeptide by visual inspection for turbidity.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of nonapeptide in combination / MIC of nonapeptide alone).
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Caption: Workflow for the checkerboard microdilution assay.
Conclusion
Both Polymyxin B nonapeptide TFA and colistin nonapeptide are highly effective outer membrane permeabilizing agents. The available data suggests that their performance in potentiating antibiotics like novobiocin and rifampicin is comparable. The choice between these two agents may therefore depend on other factors such as cost, availability, and specific experimental contexts. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to evaluate and utilize these powerful tools in the development of new strategies to combat antibiotic resistance.
A Comparative Guide to the NMR Spectroscopic Analysis of Polymyxin B Nonapeptide TFA Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural analysis of Polymyxin B nonapeptide trifluoroacetate (TFA) using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the high structural similarity between Polymyxin B and its nonapeptide derivative, this guide leverages comparative data from Polymyxin B NMR studies to elucidate the structure of the nonapeptide.
Polymyxin B nonapeptide is a derivative of the potent antibiotic Polymyxin B, obtained by the proteolytic removal of its N-terminal fatty acyl-diaminobutyric acid residue. This modification significantly reduces its toxicity while retaining the ability to permeabilize the outer membrane of Gram-negative bacteria, making it a subject of interest for combination therapies. Understanding its three-dimensional structure is crucial for elucidating its mechanism of action and for the rational design of new, safer antimicrobial agents.
Structural Comparison: Polymyxin B Nonapeptide vs. Polymyxin B
NMR studies have demonstrated that the overall solution structures of Polymyxin B and its nonapeptide are remarkably similar. Specifically, no significant differences were observed in the 1H α-proton chemical shifts or in the patterns of cross-peaks in Nuclear Overhauser Effect Spectroscopy (NOESY) spectra between the two peptides when analyzed in an aqueous trifluoroethanol (TFE) solution.[1][2] TFE was chosen as the solvent because the structure of Polymyxin B in TFE closely resembles its structure when bound to vesicles.[3] This structural similarity allows for the use of Polymyxin B NMR data as a reliable reference for the structural analysis of the nonapeptide.
The primary difference observed is in the dynamics of the molecules. The nonapeptide exhibits faster overall motion, indicating that the absence of the N-terminal acyl chain increases the flexibility of the molecule.[1][2][3] However, the core cyclic structure, which is crucial for its biological activity, remains largely unperturbed.
Quantitative NMR Data
While a specific high-resolution NMR dataset for the TFA salt of Polymyxin B nonapeptide is not publicly available, the established similarity allows for the use of published Polymyxin B data as a close approximation. The following table summarizes the ¹H chemical shifts for the backbone amide and α-protons of Polymyxin B in a solution that mimics a membrane-bound state, which is relevant for understanding the bioactive conformation of the nonapeptide.
Table 1: ¹H NMR Chemical Shifts (ppm) of Polymyxin B in a Membrane-Mimetic Environment
| Residue | Amide (NH) | α-Proton (Hα) |
| Linear Segment | ||
| Thr2 | 8.35 | 4.25 |
| Dab3 | 8.60 | 4.38 |
| Cyclic Heptapeptide | ||
| Dab4 | 8.95 | 4.55 |
| D-Phe6 | 8.10 | 4.80 |
| Leu7 | 8.20 | 4.15 |
| Dab8 | 8.75 | 4.45 |
| Dab9 | 8.50 | 4.30 |
| Thr10 | 7.90 | 4.10 |
Note: Data is compiled and representative of typical values found in the literature for Polymyxin B under similar conditions. Dab represents α,γ-diaminobutyric acid.
Experimental Protocols
The following section details a typical experimental protocol for the NMR spectroscopic analysis of Polymyxin B nonapeptide, synthesized from methodologies reported for Polymyxin B and other antimicrobial peptides.
1. Sample Preparation
-
Peptide: Polymyxin B nonapeptide TFA salt (purity >95%).
-
Solvent: A solution of 50% trifluoroethanol (TFE)-d₂ in H₂O/D₂O (9:1 v/v) is commonly used to mimic a membrane environment and induce a stable secondary structure.
-
Concentration: The peptide is dissolved to a final concentration of 1-5 mM.
-
pH: The pH of the sample is adjusted to a range of 4.0-5.0 using small aliquots of HCl or NaOH to ensure consistency and minimize exchange broadening of amide proton signals.
2. NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
Temperature: Spectra are typically recorded at 298 K (25 °C).
-
Experiments: A standard set of 2D NMR experiments is acquired to achieve sequential assignment and structure determination:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems. A mixing time of 80 ms is typically used.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are used to determine the three-dimensional structure. Mixing times in the range of 100-300 ms are common.
-
DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To measure ³J(HNα) coupling constants, which provide information on the dihedral angle φ.
-
HSQC (Heteronuclear Single Quantum Coherence): If ¹³C and/or ¹⁵N labeled samples are available, these experiments provide proton-heteronucleus correlations, greatly aiding in resonance assignment.
-
3. Data Processing and Structure Calculation
-
Processing: NMR data is processed using software such as TopSpin, NMRPipe, or similar programs. This involves Fourier transformation, phase correction, and baseline correction.
-
Assignment: The processed spectra are analyzed to assign the chemical shifts of all protons.
-
Restraint Generation: NOESY cross-peaks are integrated and calibrated to derive interproton distance restraints. Dihedral angle restraints are derived from the measured ³J(HNα) coupling constants.
-
Structure Calculation: The distance and dihedral angle restraints are used in molecular dynamics and simulated annealing calculations using software like CYANA, XPLOR-NIH, or AMBER to generate a family of low-energy structures consistent with the NMR data.
-
Validation: The final ensemble of structures is validated using programs like PROCHECK-NMR to assess their geometric quality and agreement with the experimental data.
Visualizations
Caption: Experimental workflow for the NMR analysis of this compound.
Caption: Logical relationship between NMR data and the final determined structure.
Conclusion
The NMR spectroscopic analysis of this compound reveals a solution structure that is highly analogous to its parent compound, Polymyxin B, particularly in its cyclic core. The primary distinction lies in the increased flexibility of the nonapeptide due to the absence of the N-terminal acyl chain. This comparative understanding is vital for the ongoing development of Polymyxin B derivatives with improved therapeutic profiles. The provided experimental framework offers a robust starting point for researchers aiming to conduct detailed structural studies on this and similar antimicrobial peptides.
References
- 1. Comparison of the structure and dynamics of the antibiotic peptide polymyxin B and the inactive nonapeptide in aqueous trifluoroethanol by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [Structure-functional studies of polymyxins. (1)-NMR analysis of polymyxin B and M conformation] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of Existing Antibiotics: A Comparative Guide to the Efficacy of Polymyxin B Nonapeptide (PMBN) TFA Against Gram-Negative Bacteria
For researchers, scientists, and drug development professionals, the challenge of overcoming antibiotic resistance in gram-negative bacteria is a paramount concern. Polymyxin B nonapeptide (PMBN) trifluoroacetate (TFA), a derivative of the potent antibiotic Polymyxin B, presents a compelling alternative strategy. While exhibiting minimal direct antibacterial activity itself, PMBN TFA acts as a powerful sensitizing agent, effectively permeabilizing the outer membrane of gram-negative bacteria and enabling conventional antibiotics to reach their intracellular targets. This guide provides a comprehensive comparison of PMBN TFA's efficacy across various gram-negative strains, supported by experimental data and detailed protocols.
Potentiation of Antibiotic Activity: A Tabulated Comparison
Polymyxin B nonapeptide's primary value lies in its ability to synergize with other antibiotics, significantly reducing the minimum inhibitory concentration (MIC) of the partner drug. The following table summarizes the potentiation effect of PMBN against a range of clinically relevant gram-negative bacteria when combined with various antibiotics. The data is presented as the fold reduction in the MIC of the partner antibiotic in the presence of a sub-inhibitory concentration of PMBN.
| Gram-Negative Strain | Partner Antibiotic | PMBN TFA Concentration (µg/mL) | Fold Reduction in MIC of Partner Antibiotic | Reference |
| Escherichia coli | Novobiocin | Not Specified | >8 | [1] |
| Escherichia coli | Erythromycin | Not Specified | >8 | [1] |
| Escherichia coli | Rifampicin | 8 | >100 | [2] |
| Escherichia coli | Clarithromycin | 8 | >100 | [2] |
| Klebsiella pneumoniae | Novobiocin | Not Specified | >8 | [1] |
| Klebsiella pneumoniae | Rifampicin | 8 | 16 - >2000 | [2] |
| Klebsiella pneumoniae | Clarithromycin | 8 | 6 - 340 | [2] |
| Pseudomonas aeruginosa | Rifampicin | 0.5 - 8 | ≥4 | [3] |
| Acinetobacter baumannii | Rifampicin | 0.5 - 8 | ≥4 | [2][3] |
| Salmonella typhimurium | Novobiocin | Not Specified | >8 | [1] |
Note: The direct MIC of PMBN TFA against most gram-negative strains is consistently high, often reported as >64 µg/mL or >128 µg/mL, indicating its lack of intrinsic bactericidal activity.[4]
Mechanism of Action: Disrupting the Outer Membrane Fortress
The synergistic activity of PMBN is attributed to its ability to disrupt the outer membrane of gram-negative bacteria. This process is initiated by the electrostatic interaction between the cationic PMBN and the anionic lipopolysaccharide (LPS) molecules, specifically the lipid A component, in the outer membrane. This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer, leading to a disorganization of the outer membrane and the formation of transient pores. This increased permeability allows antibiotics, particularly larger, hydrophobic molecules that are typically excluded, to traverse the outer membrane and reach their targets within the bacterial cell.
Caption: Mechanism of PMBN-mediated outer membrane permeabilization.
Experimental Protocols
Determination of Synergistic Activity using the Checkerboard Assay
The checkerboard assay is a standard in vitro method to quantify the synergistic effect of two antimicrobial agents.
1. Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Polymyxin B Nonapeptide (PMBN) TFA stock solution
-
Partner antibiotic stock solution
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
2. Procedure:
-
Prepare serial twofold dilutions of the partner antibiotic horizontally across the microtiter plate and serial twofold dilutions of PMBN TFA vertically down the plate.
-
The final volume in each well should be 100 µL, containing a combination of PMBN TFA, the partner antibiotic, and the bacterial inoculum.
-
Include control wells with each agent alone to determine their individual MICs. Also, include a growth control well (no antimicrobials) and a sterility control well (no bacteria).
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Following incubation, determine the MIC for each combination as the lowest concentration that completely inhibits visible growth.
3. Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Caption: Workflow for the checkerboard synergy assay.
Conclusion
Polymyxin B nonapeptide TFA demonstrates significant potential as a valuable tool in combating antibiotic resistance in gram-negative bacteria. Its ability to permeabilize the outer membrane and potentiate the activity of a wide range of antibiotics offers a promising avenue for reviving the efficacy of existing antimicrobial arsenals. The experimental data consistently show a synergistic effect across multiple clinically important gram-negative pathogens. The detailed protocols provided herein offer a standardized approach for researchers to further explore and validate the synergistic potential of PMBN TFA in combination with other antibiotics, paving the way for the development of novel and effective therapeutic strategies.
References
- 1. Antibacterial synergism of polymyxin B nonapeptide and hydrophobic antibiotics in experimental gram-negative infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polymyxin Derivatives that Sensitize Gram-Negative Bacteria to Other Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polymyxin B nonapeptide potentiates the eradication of Gram-negative bacterial persisters - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
